Dimethylformamide-(S,R,S)-AHPC
Descripción
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Propiedades
Fórmula molecular |
C25H35N5O4S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[2-(dimethylcarbamoyl)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H35N5O4S/c1-14-20(35-13-28-14)15-7-8-16(18(9-15)23(33)29(5)6)11-27-22(32)19-10-17(31)12-30(19)24(34)21(26)25(2,3)4/h7-9,13,17,19,21,31H,10-12,26H2,1-6H3,(H,27,32)/t17-,19+,21-/m1/s1 |
Clave InChI |
WDAZZHKYRDZAAN-SLYNCCJLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting proteins previously considered "undruggable."[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]
Among the most widely utilized E3 ligase recruiters are ligands for the von Hippel-Lindau (VHL) protein.[4] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, often referred to as (S,R,S)-AHPC or a derivative of VH032, is a high-affinity ligand for VHL that has gained significant traction in the design of potent PROTACs.[2][5][6][7] This guide provides a detailed exploration of the mechanism of action, quantitative performance metrics, and key experimental protocols associated with (S,R,S)-AHPC-based PROTACs.
Core Mechanism of Action
The primary function of an (S,R,S)-AHPC-based PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[1][3]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This forms a transient ternary complex (POI-PROTAC-VHL). The linker's length and composition are critical for the stability and geometry of this complex.[2]
-
Ubiquitination : Within the ternary complex, the VHL E3 ligase complex facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination : This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can bind to another target protein and VHL complex, continuing its catalytic cycle.[1][3]
Quantitative Data on VHL-Based PROTACs
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2] The following tables summarize performance data for several PROTACs that utilize VHL ligands, illustrating the impact of the target protein and linker composition on degradation potency.
Table 1: Degradation Potency of VHL-Recruiting PROTACs
| PROTAC Example | E3 Ligase Ligand Base | Target Protein | DC50 | Dmax | Cell Line | Linker Type |
|---|---|---|---|---|---|---|
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | >90% (BRD4) | CRPC | Not Specified |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC50) | Not Specified | Ba/F3 | Not Specified |
| LC-2 | Not Specified | KRAS G12C | 250 - 760 nM | >90% | NCI-H2030 | PEG-based |
| UNC9036 | Not Specified | STING | 227 nM | >80% | Caki-1 | Not Specified |
| AHPC(Me)-C6-NH2 | (S,R,S)-AHPC-Me | FBXO22 | 77 nM | 99% | Jurkat | Alkyl |
Data sourced from multiple references.[2][6][8][9][10]
Table 2: Comparative Degradation of Dual-Targeting PROTACs
| PROTAC | E3 Ligase Recruiter | Linker (PEG units) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| Compound A | (S,R,S)-AHPC | 4 | BRD4 | 24 | ~95 | MOLM13 |
| Compound B | (S,R,S)-AHPC | 8 | BRD4 | 10 | ~95 | MOLM13 |
| 17b (Comparative) | CRBN | Not Specified | BRD4 | 0.5 | >98 | MOLM13 |
| Compound A | (S,R,S)-AHPC | 4 | PLK1 | 158 | ~85 | MOLM13 |
| Compound B | (S,R,S)-AHPC | 8 | PLK1 | 100 | ~90 | MOLM13 |
| 17b (Comparative) | CRBN | Not Specified | PLK1 | 4.8 | >95 | MOLM13 |
This table presents comparative data for a series of dual-targeting PROTACs, highlighting how linker length can influence potency for VHL-based degraders and comparing them to a CRBN-based counterpart.[11]
Experimental Protocols
A successful PROTAC development campaign involves chemical synthesis followed by rigorous biological evaluation.[2]
Protocol 1: Synthesis of an (S,R,S)-AHPC-Linker Conjugate
This protocol describes a general method for coupling (S,R,S)-AHPC to a linker, such as a PEG chain, which can then be attached to a warhead.[1][2]
-
Materials :
-
Procedure :
-
Coupling : Dissolve (S,R,S)-AHPC hydrochloride (1 eq) and the Boc-protected linker (1.1 eq) in DMF.[1][2]
-
Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3 eq).[1][2]
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.[1][2]
-
Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.[2][3]
-
Deprotection : Dissolve the purified product in a solution of TFA in DCM.[2]
-
Stir at room temperature for 1-2 hours.[2]
-
Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid.[2]
-
Protocol 2: Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.[12]
-
Methodology :
-
Cell Treatment : Plate cells at a suitable density and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4-24 hours).[12]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[12]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[12]
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control.[12]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay confirms that the PROTAC can successfully bridge the target protein and VHL.[3]
-
Methodology :
-
Labeling : Label the POI and VHL proteins with a matched TR-FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2), often via affinity tags (e.g., His-tag, GST-tag).[3]
-
Reaction Setup : In a microplate, add the labeled POI and VHL proteins.[3]
-
PROTAC Titration : Add increasing concentrations of the PROTAC.[3]
-
Measurement : After incubation, measure the TR-FRET signal. An increase in the signal indicates proximity between the donor and acceptor, confirming the formation of the ternary complex.[3]
-
Protocol 4: Mechanistic Control Experiments
These experiments are crucial to confirm that protein loss is occurring via the intended mechanism.[12]
-
Proteasome Dependence : Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 1-10 µM) for 1-2 hours before adding the PROTAC. A rescue of the target protein level compared to the PROTAC-only treatment confirms that degradation is proteasome-mediated.[12]
-
E3 Ligase Dependence : Co-treat cells with the PROTAC and a 10-100x molar excess of a free VHL ligand (e.g., (S,R,S)-AHPC). This competitive binding should block the PROTAC from engaging VHL, leading to a rescue of protein degradation and confirming VHL's role.[12]
Signaling Pathway Modulation
By degrading a target protein, a PROTAC can profoundly disrupt the signaling pathways in which the protein participates. For example, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the expression of oncogenes like c-MYC.[13] An (S,R,S)-AHPC-based PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-MYC and subsequent inhibition of cell proliferation.[1][13]
Conclusion
The (S,R,S)-AHPC scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its high affinity for VHL enables the design of potent and selective degraders against a wide array of challenging disease targets. A thorough understanding of the mechanism of action, combined with rigorous quantitative assessment and carefully designed experiments, is essential for advancing these innovative molecules from the laboratory to the clinic. The protocols and data presented in this guide offer a framework for researchers to design, synthesize, and characterize novel (S,R,S)-AHPC-based PROTACs for the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Properties of Dimethylformamide-(S,R,S)-AHPC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of Dimethylformamide-(S,R,S)-AHPC, an E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and is functionalized with a dimethylformamide group. Its primary application lies within the field of Targeted Protein Degradation (TPD), specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document summarizes the available physicochemical data, outlines its role in the VHL-mediated ubiquitination pathway, and provides generalized experimental protocols for its characterization.
Introduction
This compound is a specialized chemical probe designed for the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule serves as the VHL-recruiting ligand, a critical component in many successful PROTAC designs. The inclusion of a dimethylformamide moiety suggests a modification intended to modulate physicochemical properties such as solubility or to serve as a synthetic handle.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 501.64 g/mol | [1] |
| Molecular Formula | C₂₅H₃₅N₅O₄S | [1] |
| Canonical SMILES | N--INVALID-LINK--C(N1--INVALID-LINK--O">C@@HC(NCC2=C(C=C(C3=C(N=CS3)C)C=C2)C(N(C)C)=O)=O)=O | [1] |
| Storage Conditions | Please store the product under the recommended conditions in the Certificate of Analysis. | [1] |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-binding component of a PROTAC. The (S,R,S)-AHPC moiety specifically binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL-Elongin B-Elongin C-Cullin 2 (CRL2^VHL^) E3 ubiquitin ligase complex. By being tethered to a ligand for a target protein, this compound facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. The following are generalized procedures for the characterization of similar compounds and should be adapted based on specific experimental requirements and available instrumentation.
Synthesis
A plausible synthetic route for this compound would likely involve the coupling of a protected (S,R,S)-AHPC core with a precursor containing the dimethylformamide moiety, followed by deprotection. The specific reagents and reaction conditions would need to be optimized.
General Workflow for Synthesis:
Caption: A generalized synthetic workflow for this compound.
Analytical Characterization
-
Objective: To confirm the chemical structure and purity of the compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard proton experiment.
-
Number of scans: 16-64.
-
Spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled carbon experiment.
-
Number of scans: 1024-4096.
-
Spectral width: 0 to 200 ppm.
-
Relaxation delay: 2 s.
-
-
Data Analysis: Chemical shifts, coupling constants, and integration of peaks should be analyzed to confirm the expected structure.
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Parameters (for ESI):
-
Ionization mode: Positive ion mode is expected to be effective.
-
Capillary voltage: 3-5 kV.
-
Nebulizer gas pressure: 20-40 psi.
-
Drying gas flow: 5-10 L/min.
-
Drying gas temperature: 200-350 °C.
-
-
Data Analysis: The exact mass of the molecular ion ([M+H]⁺) should be compared to the calculated theoretical mass to confirm the elemental formula.
-
Objective: To assess the purity of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and dilute to an appropriate concentration for UV detection (e.g., 0.1-1 mg/mL).
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
-
Method:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.
-
-
Data Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its design as a VHL-recruiting ligand with a dimethylformamide modification makes it a versatile building block for the synthesis of novel PROTACs. While detailed public data on its specific chemical properties and synthesis are scarce, this guide provides the foundational knowledge of its identity, mechanism of action, and general methodologies for its characterization. It is imperative for researchers to consult supplier-specific documentation for the most accurate and detailed information. Further studies are warranted to fully elucidate the physicochemical and pharmacological properties of this compound to facilitate its broader application in drug discovery and development.
References
A Technical Guide to the Synthesis and Purification of (S,R,S)-AHPC Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC hydrochloride, also known as VH032-NH2 hydrochloride, is a pivotal chemical entity in the field of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1][2][3] As a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), (S,R,S)-AHPC hydrochloride enables the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The stereochemistry of this compound is critical for its activity, with the (S,R,S) diastereomer being the active form, while the (S,S,S) diastereomer serves as a negative control. This guide provides a comprehensive overview of the synthesis and purification of (S,R,S)-AHPC hydrochloride, presenting detailed experimental protocols and quantitative data to aid researchers in its preparation.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | [4] |
| Synonyms | (S,R,S)-AHPC hydrochloride, VH032-NH2 hydrochloride, VHL Ligand 1 hydrochloride | [2] |
| CAS Number | 1448189-80-7 | |
| Molecular Formula | C₂₂H₃₁ClN₄O₃S | [4] |
| Molecular Weight | 467.0 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% |
Synthesis of (S,R,S)-AHPC (VH032)
A unified, five-step synthetic route has been developed for the multigram-scale preparation of (S,R,S)-AHPC (VH032). This method focuses on high yields and minimizes the need for chromatographic purification in the final steps.[5][6][7]
Synthetic Scheme Overview
Caption: Overview of the synthetic pathway to (S,R,S)-AHPC (VH032).
Experimental Protocols
Step 1: Synthesis of 4-(4-methylthiazol-5-yl)benzonitrile [6][7]
-
Reaction: A palladium-catalyzed C-H arylation of 4-methylthiazole with 4-bromobenzonitrile.
-
Reagents & Conditions: 4-bromobenzonitrile (1.0 equiv), 4-methylthiazole (2.0 equiv), Pd-PEPPSI-IPr (0.5 mol%), K₂CO₃ (2.0 equiv), PivOH (0.3 equiv), in anhydrous DMA at 125 °C for 2 hours.
-
Work-up & Purification: The reaction mixture is cooled and the product is isolated by trituration with crushed ice/cold water to afford the pure product as a pearl-colored powder.
-
Yield: 89% on a 5.15 g scale.
Step 2: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine [6][7]
-
Reaction: Reduction of the nitrile to a primary amine.
-
Reagents & Conditions: 4-(4-methylthiazol-5-yl)benzonitrile (1.0 equiv), (ⁱBu)₂AlBH₄ (1.1 equiv) in THF at 0 °C to room temperature for 2 hours, followed by reflux with 6 M HCl for 3 hours.
-
Work-up & Purification: The reaction is quenched and the product is extracted after basification.
Step 3 & 4: Sequential Amide Couplings and Deprotections [6][7]
This involves a two-fold repetition of amide coupling followed by Boc-deprotection.
-
First Coupling: The amine from Step 2 is coupled with Boc-L-hydroxyproline.
-
Reagents & Conditions: HATU (1.3 equiv), DIPEA (3.5 equiv) in DMF at room temperature for 19 hours.
-
-
First Deprotection: The Boc protecting group is removed.
-
Reagents & Conditions: A 1:1 mixture of CH₂Cl₂ and TFA at 0 °C for 1 hour, followed by neutralization with NaOH solution.
-
-
Second Coupling: The resulting amine is coupled with Boc-L-tert-leucine.
-
Reagents & Conditions: HATU (1.3 equiv), DIPEA (3.5 equiv) in DMF at room temperature for 18 hours.
-
Step 5: Final Boc Deprotection to Yield (S,R,S)-AHPC (VH032) [6][7]
-
Reaction: Removal of the final Boc protecting group to yield the free amine.
-
Reagents & Conditions: A 1:1 mixture of CH₂Cl₂ and TFA at 0 °C for 1 hour, followed by neutralization with NaOH solution to a pH of 12.5-13.
-
Overall Yield: 56% for the unified five-step synthesis.
Summary of Reagents and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4-bromobenzonitrile, 4-methylthiazole, Pd-PEPPSI-IPr, K₂CO₃, PivOH | DMA | 125 °C | 2 h | 89% |
| 2 | 4-(4-methylthiazol-5-yl)benzonitrile, (ⁱBu)₂AlBH₄, 6 M HCl | THF | 0 °C to reflux | 5 h | - |
| 3 | Amine intermediate, Boc-L-hydroxyproline, HATU, DIPEA | DMF | rt | 19 h | - |
| 4 | Amine intermediate, Boc-L-tert-leucine, HATU, DIPEA | DMF | rt | 18 h | - |
| 5 | Boc-protected intermediate, CH₂Cl₂:TFA (1:1), NaOH | CH₂Cl₂ | 0 °C | 1 h | - |
| Overall | 56% |
Purification of (S,R,S)-AHPC Hydrochloride
The purification strategy for (S,R,S)-AHPC hydrochloride aims to achieve high purity while avoiding complex chromatographic methods for the final product.
Purification of Intermediates
The key intermediate, 4-(4-methylthiazol-5-yl)benzonitrile, is effectively purified by trituration, which avoids the need for column chromatography.[6]
Final Product Purification and Hydrochloride Salt Formation
Following the final Boc deprotection, the free base of (S,R,S)-AHPC is obtained. The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., isopropanol/water mixture) with hydrochloric acid.[4] The pH is adjusted to 3.5-3.8, and the solution is cooled to induce crystallization. The resulting solid is collected by filtration, washed, and dried to yield the final product.
Chiral Purity
The stereochemical integrity of the final product is crucial for its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric and diastereomeric purity. Polysaccharide-based chiral stationary phases are often effective for the separation of such diastereomers.[8][9]
Biological Context: Role in Targeted Protein Degradation
(S,R,S)-AHPC is a critical component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC.
The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis and purification of (S,R,S)-AHPC hydrochloride. By following the outlined multi-step synthesis and purification protocols, researchers can reliably produce this essential VHL ligand for its application in the development of novel PROTAC-based therapeutics. The provided diagrams illustrate the key synthetic and biological pathways, offering a clear and concise visual aid for understanding the context and application of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
(S,R,S)-AHPC: A Cornerstone in Targeted Protein Degradation
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) has emerged as a pivotal molecular scaffold in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This in-depth technical guide provides a comprehensive overview of the role of (S,R,S)-AHPC, its mechanism of action, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] (S,R,S)-AHPC serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2]
The fundamental principle of (S,R,S)-AHPC-based PROTACs is to induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3] This process is catalytic, as the PROTAC is released after degradation and can engage another target protein molecule.[2]
Quantitative Analysis of (S,R,S)-AHPC-Based PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The key parameters for this assessment are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[1][3] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency.
| Compound/PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 | >90 | Not Specified |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| ERRα PROTAC | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| p38α PROTAC | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1110 | Not Specified | Not Specified |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat cells | 77 | 99 | C6 alkyl |
Table 1: Degradation Potency of Various (S,R,S)-AHPC-Based PROTACs. Data compiled from multiple sources.[1][4][5][6][7][8]
The length and composition of the linker connecting the (S,R,S)-AHPC moiety to the target protein ligand are critical determinants of PROTAC efficacy. The following table illustrates the impact of PEG linker length on the degradation of BRD4.
| Compound | Linker (n=PEG units) | DC50 (nM) for BRD4 Degradation |
| 14a | 2 | > 1000 |
| 14b | 4 | > 1000 |
| 14c | 6 | 527 ± 111 |
| 14d | 8 | 158 ± 83 |
Table 2: Impact of PEG Linker Length on BRD4 Degradation by (S,R,S)-AHPC-based PROTACs.[9]
Key Experimental Protocols
The development of novel (S,R,S)-AHPC-based PROTACs involves a multi-step workflow that includes chemical synthesis, biochemical evaluation, and cellular characterization.
Synthesis of an (S,R,S)-AHPC-Linker Conjugate
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal functional group (e.g., carboxylic acid or amine) for subsequent coupling to a warhead.
Materials:
-
(S,R,S)-AHPC hydrochloride[1]
-
PEG or alkyl linker with appropriate terminal functional groups (e.g., Boc-protected amine, protected carboxylic acid)[1]
-
Coupling agents (e.g., HATU, HOBt)[1]
-
Base (e.g., DIPEA)[1]
-
Solvents (e.g., DMF, DCM)[1]
-
Deprotection agent (e.g., TFA)[1]
Procedure:
-
Coupling of (S,R,S)-AHPC to the Linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF.[1]
-
Add HATU, HOBt, and DIPEA to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, quench the reaction and purify the product by flash column chromatography.[1]
-
-
Deprotection of the Terminal Group:
-
Dissolve the purified product in a suitable solvent (e.g., DCM for Boc deprotection).[1]
-
Add the deprotection agent (e.g., TFA).[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Remove the solvent under reduced pressure to yield the final AHPC-linker conjugate.[1]
-
Confirm product identity and purity by NMR and LC-MS.[1]
-
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[3]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3][10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[3]
Procedure:
-
Cell Treatment:
-
Lysate Preparation:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane with TBST.[3]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[3]
-
Capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[3]
-
Visualizing the Molecular Logic: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in (S,R,S)-AHPC-mediated targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC development and evaluation.
Caption: Disruption of BRD4 signaling by a PROTAC.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 2bscientific.com [2bscientific.com]
The Core of Degradation: An In-depth Technical Guide to the Discovery and Development of AHPC-based VHL Ligands
Introduction: The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this strategy, and the development of potent, high-affinity ligands to recruit it has been critical. Among these, ligands based on the (S,R,S)-α-hydroxy-γ-proline-based carboxamide (AHPC) scaffold have emerged as highly effective and widely used components in the design of novel degraders. This guide provides a detailed overview of the discovery, development, and characterization of AHPC-based VHL ligands for researchers, scientists, and drug development professionals.
The (S,R,S)-AHPC Core and its Significance
The (S,R,S)-AHPC structure, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[1][2] It is designed to mimic the binding motif of the Hypoxia-Inducible Factor-1α (HIF-1α), the natural substrate of VHL. This mimicry allows it to bind with high affinity to a specific pocket on the VHL protein. The core structure provides a crucial anchor point for the PROTAC molecule and features synthetically tractable handles, allowing for the attachment of linkers and, subsequently, a ligand for the target protein.[3] A common and potent analog is (S,R,S)-AHPC-Me, which incorporates a methyl group at the benzylic position, a modification known to enhance VHL binding affinity.[4][5]
Quantitative Data Summary
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its E3 ligase ligand. Furthermore, the degradation efficiency of the final PROTAC construct is a key measure of its biological activity. The following tables summarize critical quantitative data for AHPC-based ligands and the PROTACs they enable.
Table 1: Comparative Binding Affinity of VHL Ligands
This table presents the binding affinities of various VHL ligands, providing a comparative landscape for understanding the potency of AHPC-based structures.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 (AHPC precursor) | 185 nM[6][7][8] | - | Isothermal Titration Calorimetry (ITC) |
| BODIPY FL VH032 | 3.01 nM[9][10] | - | Time-Resolved FRET (TR-FRET) |
| VH101 | 44 nM[6] | - | Not Specified |
| VHL-IN-1 | 37 nM[4] | - | Not Specified |
| VH298 | 80 - 90 nM | - | ITC, Fluorescence Polarization |
| VL285 | - | 0.34 µM[4] | Not Specified |
| VHL Ligand 14 | - | 196 nM[4] | Not Specified |
Note: While a direct Kd for the base (S,R,S)-AHPC is not consistently reported in isolation, its structural identity to VH032-NH2 and its successful incorporation into potent PROTACs serve as strong evidence of its robust, high-affinity VHL engagement.[1]
Table 2: Degradation Activity of PROTACs Utilizing AHPC-based Ligands
This table showcases the cellular efficacy of PROTACs built using AHPC and AHPC-Me as the VHL-recruiting ligand. DC50 represents the concentration required for 50% degradation of the target, while Dmax is the maximum degradation achieved.
| PROTAC | VHL Ligand Used | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 | (S,R,S)-AHPC-Me[5] | BRD2/3/4 | <1 nM - <5 nM[11][12][13] | Not Specified | CRPC cells (22Rv1, VCaP)[13] |
| GMB-475 | (S,R,S)-AHPC[3] | BCR-ABL1 | 340 nM[14] | 95%[14] | K562 |
| ARCC-4 | Not Specified (VHL-based) | Androgen Receptor | 5 nM[13] | 98%[13] | CRPC cells |
Key Signaling and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the application of AHPC-based ligands. The following diagrams, rendered in DOT language, illustrate these core concepts.
Caption: The VHL-HIF-1α signaling pathway under normal oxygen conditions.
Caption: General mechanism of action for an AHPC-based VHL-recruiting PROTAC.
Caption: Logical progression of Structure-Activity Relationship (SAR) for VHL ligands.
Experimental Protocols
Accurate and reproducible methods are essential for characterizing AHPC-based ligands and the PROTACs they are part of. This section provides detailed protocols for commonly used in vitro and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.
-
Principle: The assay measures the FRET between a terbium-labeled anti-tag antibody bound to a tagged VHL protein complex (donor) and a fluorescently-labeled VHL ligand (e.g., BODIPY FL VH032, acceptor).[9][10] When both are bound to the VHL complex, they are in close proximity, generating a high FRET signal. Unlabeled test compounds compete for binding, displacing the fluorescent ligand and causing a decrease in the FRET signal.
-
Materials:
-
Tagged VHL-Elongin B-Elongin C (VBC) protein complex (e.g., GST-tagged or His-tagged).
-
Terbium-labeled anti-tag antibody (e.g., Tb-anti-GST).[9]
-
Fluorescently-labeled VHL ligand (e.g., BODIPY FL VH032).[9]
-
Test compounds (e.g., AHPC analogs).
-
Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20).[15]
-
384-well low-volume microplates.
-
-
Methodology:
-
Prepare a master mix containing the VBC complex and the terbium-labeled antibody in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the fluorescently-labeled VHL ligand to all wells except the negative control.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the reaction by adding the VBC complex/antibody master mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.[15]
-
Measure the TR-FRET signal on a compatible plate reader, with excitation around 340 nm and measuring emissions at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[16]
-
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of the test compound to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
-
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger VHL protein complex, its rotation slows dramatically, leading to a high polarization signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[17]
-
Materials:
-
VBC protein complex.
-
Fluorescently-labeled VHL ligand (tracer).
-
Test compounds.
-
Assay Buffer.
-
Black, low-binding microtiter plates.
-
-
Methodology:
-
Add diluted VBC complex to the wells of the microplate.
-
Add serial dilutions of the test inhibitor or control compound.
-
Add a fixed, low concentration of the fluorescent tracer to all wells.
-
Incubate for 60 minutes at room temperature with gentle shaking.[18]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation 485 nm, emission 528 nm).[18]
-
-
Data Analysis: The change in millipolarization (mP) units is plotted against the concentration of the test compound to calculate the IC50.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20]
-
Principle: A solution of the ligand is titrated into a solution containing the protein. The instrument measures the minute temperature changes that occur as the ligand binds to the protein. Each injection produces a heat pulse that is integrated with respect to time and normalized for concentration to generate a binding isotherm.
-
Materials:
-
Highly purified and concentrated VBC protein complex.
-
AHPC-based ligand.
-
Dialysis buffer (protein and ligand must be in identical buffer to minimize heats of dilution).
-
-
Methodology:
-
Thoroughly dialyze the protein against the final buffer. Dissolve the ligand in the same final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.[21]
-
Load the ligand solution (typically 10-20x the protein concentration, e.g., 100-200 µM) into the injection syringe.[21]
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Perform control titrations (e.g., ligand into buffer) to determine the heat of dilution.
-
-
Data Analysis: After subtracting the heat of dilution, the integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate Kd, n, and ΔH.[21]
Western Blot for PROTAC-Mediated Protein Degradation
This is the gold-standard cellular assay to confirm and quantify the degradation of a target protein.
-
Principle: Cells are treated with a PROTAC, and the total protein is extracted. Western blotting uses antibodies to detect the level of the target protein and a loading control protein, allowing for quantification of degradation.
-
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control.[1][22]
-
Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody (for the target protein) overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.
-
Conclusion
AHPC-based ligands represent a mature and highly validated class of molecules for the recruitment of the VHL E3 ligase in targeted protein degradation. Their favorable binding affinities, synthetic tractability, and proven success in a multitude of potent PROTACs underscore their importance to the field. A thorough understanding of their quantitative binding and degradation metrics, coupled with robust application of the biochemical, biophysical, and cellular assays detailed in this guide, is essential for any researcher aiming to design and develop the next generation of VHL-based protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ARV-771 (ARV771) | BET PROTAC | Probechem Biochemicals [probechem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 15. celtarys.com [celtarys.com]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
Structural Analysis of the (S,R,S)-AHPC - VHL Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the interaction between the von Hippel-Lindau (VHL) protein and the (S,R,S)-stereoisomer of VH032-NH2, commonly referred to as (S,R,S)-AHPC. This small molecule is a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Understanding the precise nature of the (S,R,S)-AHPC-VHL interaction is critical for the rational design and optimization of novel protein degraders.
Introduction to VHL and (S,R,S)-AHPC in Targeted Protein Degradation
The von Hippel-Lindau tumor suppressor, pVHL, is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to identify and target the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4]
PROTACs are heterobifunctional molecules that co-opt this natural cellular degradation machinery. They consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL.[5] (S,R,S)-AHPC, also known as VH032-NH2, is a widely utilized VHL ligand in PROTAC design.[4][5] By binding to VHL, (S,R,S)-AHPC facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and degradation of the POI.[6] The affinity and kinetics of the interaction between the VHL ligand and VHL are crucial determinants of PROTAC efficacy.[6]
Quantitative Analysis of VHL Ligand Binding
The binding affinity of various ligands to the VHL-ElonginB-ElonginC (VBC) complex has been characterized using multiple biophysical techniques. The following tables summarize key quantitative data for (S,R,S)-AHPC (VH032-NH2) and its closely related analog, VH032.
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| VH032 | 90 nM | Surface Plasmon Resonance (SPR) | [8] |
| VH032 amine (VH032-NH2) | 13.3 µM (IC50), 5.7 µM (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [9] |
| VH298 | 80 - 90 nM | Surface Plasmon Resonance (SPR) | [8] |
| VH298 | 44.0 nM (IC50), 18.9 nM (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [9] |
| MZ1 | 14.7 nM (IC50), 6.3 nM (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [9] |
Table 1: Equilibrium Dissociation Constants (Kd) and Inhibitory Concentrations (IC50/Ki) of VHL Ligands. This table provides a comparative overview of the binding affinities of key VHL ligands determined by various biophysical assays.
| Ligand | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Assay Method | Reference |
| MZ1 | 1.6 x 107 | 1.1 | Surface Plasmon Resonance (SPR) | [10] |
Table 2: Kinetic Parameters for VHL Ligand Binding. This table details the association and dissociation rates for the interaction of the PROTAC MZ1, which utilizes a VHL ligand, with the VHL protein.
Structural Insights into the (S,R,S)-AHPC-VHL Complex
The three-dimensional structure of the VHL-ElonginB-ElonginC (VCB) complex bound to various ligands has been elucidated by X-ray crystallography, providing a detailed understanding of the molecular interactions. While a crystal structure for the specific (S,R,S)-AHPC (VH032-NH2) complex is not publicly available, the structure of the closely related ligand VH032 in complex with VCB (PDB ID: 4W9H) offers valuable insights.[11][12]
The VH032 ligand binds to a hydrophilic pocket on the surface of VHL.[11] Key interactions include hydrogen bonds between the hydroxyl group of the ligand's hydroxyproline (B1673980) moiety and the side chains of Ser111 and His115 in VHL.[13] The amide nitrogen of the ligand forms a hydrogen bond with the backbone carbonyl of His110.[13] The t-butyl group of the ligand occupies a hydrophobic pocket, contributing to the binding affinity.[14] The overall structure reveals how these small molecules mimic the binding of the natural substrate, HIF-1α.[13]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.[15]
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of (S,R,S)-AHPC binding to VHL.
Materials:
-
Recombinant VCB complex
-
(S,R,S)-AHPC
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of VHL:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject the VCB protein solution (typically 20-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[16]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of (S,R,S)-AHPC in running buffer.
-
Inject the (S,R,S)-AHPC solutions over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min).[16]
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound (S,R,S)-AHPC and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized VHL) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the Kd.[6]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[17]
Objective: To determine the thermodynamic profile of the (S,R,S)-AHPC-VHL interaction.
Materials:
-
Recombinant VCB complex
-
(S,R,S)-AHPC
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze the VCB protein extensively against the chosen ITC buffer.
-
Dissolve the (S,R,S)-AHPC in the final dialysis buffer to ensure a perfect buffer match.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the VCB protein solution into the sample cell of the calorimeter.
-
Load the (S,R,S)-AHPC solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[8]
-
Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat change.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks from each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS (where Ka = 1/Kd).
-
X-ray Crystallography for Structural Determination
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[1]
Objective: To determine the atomic-level structure of the (S,R,S)-AHPC-VHL complex.
Procedure:
-
Protein Expression and Purification:
-
Express and purify the VCB complex to a high degree of homogeneity.
-
-
Crystallization:
-
Co-crystallization: Mix the purified VCB complex with a molar excess of (S,R,S)-AHPC and screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[11]
-
Soaking: Grow crystals of the apo-VCB complex first, and then transfer them to a solution containing (S,R,S)-AHPC to allow the ligand to diffuse into the crystal.[1]
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction patterns at various orientations.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using techniques like molecular replacement, using a known structure of VCB as a search model.
-
Build an atomic model of the VCB-(S,R,S)-AHPC complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Structure Deposition:
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
-
VHL-HIF Signaling Pathway and PROTAC Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the VHL-HIF signaling pathway and the mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC ligand.
Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal degradation. Under hypoxic conditions or when VHL is mutated, HIF-1α is stabilized and dimerizes with HIF-1β to activate the transcription of target genes.
References
- 1. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking [pubmed.ncbi.nlm.nih.gov]
- 2. The VHL/HIF oxygen-sensing pathway and its relevance to kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dot | Graphviz [graphviz.org]
- 14. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. medkoo.com [medkoo.com]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
Solubility and stability of (S,R,S)-AHPC in different solvents
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC , also known as VH032-NH2 or VHL Ligand 1 , is a crucial building block in the development of targeted protein degraders, specifically Proteolysis-targeting chimeras (PROTACs).[1][2][3] As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its primary function is to recruit VHL to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] Understanding the physicochemical properties of (S,R,S)-AHPC, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of potent and reliable PROTAC drug candidates.
This technical guide provides a comprehensive overview of the available solubility and stability data for (S,R,S)-AHPC and its common salt forms. It also outlines relevant experimental protocols and the fundamental mechanism of action.
Core Properties of (S,R,S)-AHPC
| Property | Value |
| Synonyms | VH032-NH2, VHL ligand 1 |
| CAS Number | 1448297-52-6 (free base) |
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.56 g/mol |
Solubility Data
The solubility of (S,R,S)-AHPC and its derivatives is critical for preparing stock solutions and ensuring consistent concentrations in various assays. The following tables summarize the available solubility data in common laboratory solvents. It is consistently noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2][3][4]
Table 1: Solubility of (S,R,S)-AHPC (Free Base)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 86 | 199.73 | Use of fresh DMSO is recommended.[3] |
| Water | 10 | Not specified | - |
| Ethanol | 86 | Not specified | - |
Table 2: Solubility of (S,R,S)-AHPC monohydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 267.65 | Ultrasonic assistance may be required.[1] |
| Water | 100 | 214.12 | Ultrasonic assistance may be required.[1] |
Table 3: Solubility of (S,R,S)-AHPC-Me hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 207.88 | Ultrasonic assistance may be required.[4] |
| Water | 100 | 207.88 | Ultrasonic assistance may be required.[4] |
Stability and Storage
Proper storage is essential to maintain the integrity and activity of (S,R,S)-AHPC. Stability data is primarily available for stock solutions under various storage conditions.
Table 4: Storage Recommendations
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | - |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| In Solvent | -20°C | 1 month | Store under nitrogen; protect from light for certain derivatives.[1][5] |
Experimental Protocols
While detailed, step-by-step protocols for determining the solubility and stability of (S,R,S)-AHPC are not extensively published in the search results, standard analytical methods are employed. The provided information on formulation can be adapted for experimental use.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the general steps for preparing concentrated stock solutions of (S,R,S)-AHPC and its salts.
-
Weighing: Accurately weigh the desired mass of the (S,R,S)-AHPC powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., fresh, anhydrous DMSO) to achieve the target concentration as indicated in the solubility tables.
-
Dissolution: Facilitate dissolution by vortexing. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved, especially for higher concentrations.[1][4]
-
Storage: Store the resulting stock solution in aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: General In Vivo Formulation
The following is a common formulation strategy for preparing (S,R,S)-AHPC for in vivo studies, particularly for compounds with low aqueous solubility.[1][6]
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle. A common vehicle consists of:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Formulation: Add the DMSO stock solution to the vehicle. For example, to prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the vehicle (e.g., 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).
-
Mixing: Mix thoroughly to ensure a clear and homogenous solution. The final concentration in this example would be ≥ 2.08 mg/mL.[1]
Protocol 3: Solubility Measurement (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: Add an excess amount of (S,R,S)-AHPC powder to a known volume of the test solvent (e.g., water, DMSO, or a biological buffer like FaSSIF) in a sealed glass vial.[7]
-
Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[7]
-
Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.[7]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved (S,R,S)-AHPC using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Mechanism of Action: VHL Recruitment for Protein Degradation
(S,R,S)-AHPC is a key component in the design of PROTACs. It functions as the VHL-recruiting ligand. The PROTAC molecule forms a ternary complex between the target protein and the VHL E3 ubiquitin ligase, leading to the target's degradation.
Caption: PROTAC mechanism involving (S,R,S)-AHPC.
The diagram above illustrates the workflow of a PROTAC utilizing (S,R,S)-AHPC. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R,S)-AHPC-CO-C-cyclohexane | E3 Ligase Ligand-Linker Conjugates | 2010985-17-6 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (S,R,S)-AHPC in Preclinical Research
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this modality are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. (S,R,S)-AHPC, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the development of VHL-recruiting PROTACs. This technical guide provides an in-depth overview of the commercial availability of (S,R,S)-AHPC and its derivatives, alongside detailed technical data and experimental protocols to facilitate its use in preclinical research. It is important to note that "Dimethylformamide" (DMF) is a common solvent used to dissolve (S,R,S)-AHPC and is not part of its chemical name.
Commercial Availability
(S,R,S)-AHPC and its hydrochloride salt are readily available for research purposes from a multitude of chemical suppliers. These compounds are typically offered in various purities and quantities to suit diverse experimental needs. Furthermore, a range of (S,R,S)-AHPC derivatives, pre-functionalized with different linkers (e.g., PEG, alkyl chains) and terminal reactive groups (e.g., carboxylic acids, amines, bromides), are commercially available, streamlining the synthesis of PROTACs. The inactive diastereomer, (S,S,S)-AHPC, is also available and serves as an essential negative control for validating the specific on-target effects of (S,R,S)-AHPC-based PROTACs.
Quantitative Data Summary
The following tables summarize key quantitative data for (S,R,S)-AHPC hydrochloride, compiled from various commercial suppliers and technical datasheets.
Table 1: Physicochemical Properties of (S,R,S)-AHPC Hydrochloride
| Property | Value |
| Synonyms | VH032-NH2, VHL Ligand 1 |
| Molecular Formula | C₂₂H₃₁ClN₄O₃S |
| Molecular Weight | 467.02 g/mol |
| CAS Number | 1448189-80-7 |
| Appearance | White to off-white solid |
| Purity | ≥95%, ≥97%, ≥98%, ≥99% (supplier dependent) |
Table 2: Solubility of (S,R,S)-AHPC Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | May require sonication for complete dissolution. |
| Water | ≥ 50 mg/mL | May require sonication for complete dissolution. |
| Ethanol | Soluble | - |
Table 3: Storage and Stability of (S,R,S)-AHPC Hydrochloride
| Condition | Storage Temperature | Stability |
| Solid | -20°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Signaling Pathway and Mechanism of Action
(S,R,S)-AHPC functions as the VHL-binding moiety within a PROTAC. The PROTAC molecule, a heterobifunctional chimera, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.
Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with an (S,R,S)-AHPC-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the (S,R,S)-AHPC-based PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVHL membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.
In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol describes an in vitro pull-down assay to confirm the formation of the ternary complex between the target protein, the (S,R,S)-AHPC-based PROTAC, and the VHL E3 ligase complex.
Materials:
-
Purified recombinant target protein (with an affinity tag, e.g., His-tag or GST-tag)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
(S,R,S)-AHPC-based PROTAC
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein, Glutathione agarose for GST-tagged protein)
-
Binding/Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Coomassie blue stain or Western blot reagents
Procedure:
-
Bait Protein Immobilization: Incubate the affinity-tagged target protein (bait) with the affinity beads to immobilize it.
-
Washing: Wash the beads with binding/wash buffer to remove any unbound bait protein.
-
Ternary Complex Formation: Incubate the immobilized bait protein with the VBC complex (prey) in the presence of the (S,R,S)-AHPC-based PROTAC or vehicle control.
-
Washing: Wash the beads extensively with binding/wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against the target protein and a component of the VBC complex (e.g., VHL). An increase in the amount of VBC complex pulled down in the presence of the PROTAC indicates ternary complex formation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the development and characterization of an (S,R,S)-AHPC-based PROTAC.
Caption: Experimental workflow for (S,R,S)-AHPC-based PROTAC development.
Conclusion
(S,R,S)-AHPC is a readily available and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined mechanism of action and the commercial availability of a wide array of derivatives make it an attractive choice for recruiting the VHL E3 ligase. This technical guide provides a foundational resource for the effective utilization of (S,R,S)-AHPC in preclinical research, from sourcing the compound to performing key validation experiments. By leveraging the information and protocols outlined herein, researchers can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.
Methodological & Application
Application Notes and Protocols for Conjugating (S,R,S)-AHPC to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexyl-phenylalanine) is a potent and widely utilized E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau (VHL) protein. This interaction is fundamental to the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as (S,R,S)-AHPC for VHL), and a chemical linker that connects the two.
The conjugation of (S,R,S)-AHPC to a suitable linker is a critical step in the synthesis of VHL-recruiting PROTACs. The nature and length of the linker can significantly impact the efficacy, selectivity, and physicochemical properties of the final PROTAC molecule. These application notes provide detailed protocols for the most common methods of conjugating (S,R,S)-AHPC to a linker, tailored for researchers in drug discovery and chemical biology.
Data Presentation: A Comparative Overview of Conjugation Strategies
The choice of conjugation chemistry depends on the functional groups present on the (S,R,S)-AHPC moiety and the desired linker. Commercially available (S,R,S)-AHPC derivatives often come pre-functionalized with a reactive handle (e.g., a carboxylic acid or an amine) to facilitate conjugation. The following table summarizes key quantitative parameters for common conjugation reactions. Please note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.
| Conjugation Method | Reactants | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| Amide Bond Formation | (S,R,S)-AHPC-COOH + Linker-NH₂ | 12-24 hours | 50-80% | >95% (post-purification) | Requires coupling agents (e.g., HATU, HOBt, EDC). Reaction conditions should be anhydrous. |
| NHS Ester Coupling | (S,R,S)-AHPC-Linker-NHS + Protein/Ligand-NH₂ | 1-4 hours | 60-90% | >95% (post-purification) | Reaction is pH-sensitive (optimal pH 7.2-8.5). NHS esters are moisture-sensitive. |
| Click Chemistry (CuAAC) | (S,R,S)-AHPC-Linker-Azide + Ligand-Alkyne | 12-24 hours | 55-90% | >95% (post-purification) | Requires a copper(I) catalyst. Reaction is bio-orthogonal and highly efficient. |
Experimental Protocols
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the conjugation of an (S,R,S)-AHPC derivative containing a carboxylic acid to a linker with a primary amine, a common strategy in PROTAC synthesis.
Materials:
-
(S,R,S)-AHPC with a terminal carboxylic acid
-
Amine-functionalized linker (e.g., Boc-protected PEG-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) for Boc deprotection if necessary
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Solvents for flash column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Coupling Reaction: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,R,S)-AHPC-COOH (1 equivalent) and the amine-functionalized linker (1.1 equivalents) in anhydrous DMF. b. To this solution, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the (S,R,S)-AHPC-linker conjugate.
-
(Optional) Boc Deprotection: a. If the linker is Boc-protected, dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% v/v). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the final deprotected (S,R,S)-AHPC-linker.
-
Characterization: Confirm the identity and purity of the final product by NMR and LC-MS.
Protocol 2: NHS Ester Coupling to a Primary Amine
This protocol is suitable for conjugating a pre-formed (S,R,S)-AHPC-linker possessing an N-hydroxysuccinimide (NHS) ester to a molecule containing a primary amine, such as a protein or a ligand for the protein of interest.
Materials:
-
(S,R,S)-AHPC-Linker-NHS ester
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)
Procedure:
-
Preparation of Reagents: a. Dissolve the amine-containing molecule in the reaction buffer to the desired concentration. b. If the (S,R,S)-AHPC-Linker-NHS ester is not water-soluble, prepare a concentrated stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the (S,R,S)-AHPC-Linker-NHS ester solution to the solution of the amine-containing molecule. A molar excess of the NHS ester (e.g., 5-20 fold) is typically used for labeling proteins. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. b. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: a. Purify the conjugate to remove excess reagents and byproducts. For proteins, this is typically achieved using size-exclusion chromatography. For small molecules, preparative HPLC is often employed.
-
Characterization: Analyze the final conjugate to determine the degree of labeling (for proteins) and to confirm its identity and purity.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol describes the conjugation of an azide-functionalized (S,R,S)-AHPC-linker to an alkyne-containing molecule.
Materials:
-
(S,R,S)-AHPC-Linker-Azide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: a. In a suitable reaction vial, dissolve the (S,R,S)-AHPC-Linker-Azide (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents). c. In another vial, prepare a solution of CuSO₄ (e.g., 0.1-0.5 equivalents) and the copper ligand (e.g., TBTA, 1-2 equivalents relative to copper) in the reaction solvent.
-
Click Reaction: a. Add the sodium ascorbate solution to the mixture of the azide (B81097) and alkyne. b. Add the copper/ligand solution to initiate the reaction. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often complete within a few hours. d. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. b. The crude product is then purified, typically by preparative HPLC, to yield the final triazole-linked conjugate.
-
Characterization: Confirm the identity and purity of the final product by NMR and LC-MS.
Mandatory Visualizations
Signaling Pathway of a VHL-Recruiting PROTAC
The following diagram illustrates the mechanism of action of a generic (S,R,S)-AHPC-based PROTAC designed to degrade a target protein of interest (POI).
Application Notes and Protocols for (S,R,S)-AHPC in PROTAC Synthesis and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in various diseases.
Introduction to (S,R,S)-AHPC-based PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. (S,R,S)-AHPC serves as a potent E3 ligase ligand, specifically engaging the VHL E3 ligase.[1] Upon simultaneous binding of the PROTAC to both the POI and VHL, a ternary complex is formed. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]
The modular nature of PROTACs allows for the rational design and optimization of their properties by modifying the POI ligand, the E3 ligase ligand, or the linker. The choice of linker, in particular, is critical for establishing a productive ternary complex and influencing the overall efficacy of the PROTAC.[1]
Quantitative Data Summary
The efficacy of (S,R,S)-AHPC-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various (S,R,S)-AHPC-based PROTACs against different protein targets.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| KRAS G12C | LC-2 | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| BRD4 | WWL0245 | AR-positive prostate cancer | <1 | >99 | Not Specified |
| ERRα | A PROTAC targeting ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 | 99 | Alkyl chain |
Table 1: Degradation Efficacy of (S,R,S)-AHPC-based PROTACs against Various Cancer-Related Proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa, MDA-MB-231 | ~1 (QCA570) | >90 |
| PROTAC 17 | BRD4 | Not Specified | 1000 | >90 |
| PROTAC 20 | BRD2/3/4 | Not Specified | <1 | Not Specified |
Table 2: Performance of Representative (S,R,S)-AHPC-based PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins. [3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of (S,R,S)-AHPC-based PROTACs.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling an amine-containing POI ligand to (S,R,S)-AHPC-linker-acid.
Materials:
-
(S,R,S)-AHPC-linker-acid (e.g., (S,R,S)-AHPC-PEG8-acid)
-
POI-ligand with a terminal amine
-
Amide coupling reagents (e.g., HATU, HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Under an inert atmosphere, dissolve (S,R,S)-AHPC-linker-acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the POI-ligand-amine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[4]
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
(S,R,S)-AHPC-linker-alkyne (1.0 eq)
-
POI-ligand-azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the (S,R,S)-AHPC-linker-alkyne and POI-ligand-azide in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC using an appropriate method (e.g., column chromatography or preparative HPLC).[5]
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol details the procedure for quantifying target protein degradation in cells treated with an (S,R,S)-AHPC-based PROTAC.
Materials:
-
Cultured cells expressing the POI
-
(S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][7]
-
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to monitor the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
(S,R,S)-AHPC-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[8]
Visualizations
The following diagrams illustrate key concepts and workflows in the development and application of (S,R,S)-AHPC-based PROTACs.
Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.
Caption: General workflow for (S,R,S)-AHPC-based PROTAC development.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Caption: Downstream signaling effects of KRAS G12C degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of (S,R,S)-AHPC in Oncology Drug Discovery: A Guide to PROTAC Synthesis and Evaluation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the rapidly evolving landscape of oncology drug discovery, the focus has expanded from simple inhibition to targeted degradation of oncoproteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the core of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. (S,R,S)-AHPC and its derivatives are pivotal chemical moieties that function as highly specific ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This document provides a detailed overview of the application of (S,R,S)-AHPC in the design of PROTACs for oncology, along with comprehensive protocols for their evaluation.
(S,R,S)-AHPC itself is not an anti-cancer drug. Instead, it serves as a critical building block. In a PROTAC molecule, which is heterobifunctional, one end binds to the target oncoprotein, and the other end, incorporating the (S,R,S)-AHPC scaffold, binds to VHL. This induced proximity triggers the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows for the elimination of proteins previously considered "undruggable."[]
Mechanism of Action: (S,R,S)-AHPC-based PROTACs
The general mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase is a multi-step process within the cell.
Caption: PROTAC-mediated degradation of a target oncoprotein.
Data Presentation: Efficacy of (S,R,S)-AHPC-Derived PROTACs
Several potent PROTACs have been developed using (S,R,S)-AHPC or its derivatives to target a range of oncoproteins. The following tables summarize their reported activities.
| PROTAC Name | Target Oncoprotein | (S,R,S)-AHPC Derivative | Cell Line | Activity Metric | Value | Reference |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | Ba/F3 | IC50 | 1.11 µM | [4][7] |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | CRPC Cells | DC50 | <1 nM | [2][3] |
| ARD-61 | Androgen Receptor | Not Specified | LNCaP, VCaP | DC50 | Not Specified | [8] |
| AHPC(Me)-C6-NH2 | FBXO22 | (S,R,S)-AHPC-Me | Jurkat | DC50 | 77 nM | [9] |
Note: CRPC stands for Castration-Resistant Prostate Cancer. IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) are key metrics for PROTAC efficacy.
Experimental Protocols
The evaluation of a novel PROTAC involves a series of in vitro experiments to confirm its mechanism of action and determine its potency. Below are detailed protocols for key assays.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating a PROTAC.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target oncoprotein following treatment with an (S,R,S)-AHPC-based PROTAC.[5][10]
Materials:
-
Cancer cell line expressing the target protein
-
(S,R,S)-AHPC-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability as a function of ATP content, which is a marker of metabolically active cells.[11][12][13]
Materials:
-
Cancer cell line of interest
-
(S,R,S)-AHPC-based PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48, 72, or 96 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and use a non-linear regression model to determine the IC50 value.
Conclusion
(S,R,S)-AHPC is a cornerstone molecule in the development of VHL-recruiting PROTACs for oncology. Its ability to specifically engage the VHL E3 ligase enables the design of potent and selective degraders of oncoproteins. The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel (S,R,S)-AHPC-based PROTACs, facilitating the advancement of this promising therapeutic strategy from the bench to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. (S,R,S)-AHPC TFA - Immunomart [immunomart.com]
- 8. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
(S,R,S)-AHPC in the development of neurodegenerative disease therapeutics
Application Notes: (S,R,S)-AHPC in Therapeutic Development
Topic: The Role of (S,R,S)-AHPC in the Development of Therapeutics for Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-AHPC, also known as VH032, is a synthetic ligand that potently and specifically binds to the von Hippel-Lindau (VHL) protein. It is not a direct therapeutic agent but rather a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules designed to eliminate specific pathogenic proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2]
The application of PROTAC technology holds significant promise for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau, α-synuclein, and huntingtin. By designing a PROTAC that links (S,R,S)-AHPC to a ligand for one of these pathogenic proteins, it is theoretically possible to induce their targeted degradation, thereby offering a novel therapeutic strategy. (S,R,S)-AHPC serves as the "handle" that engages the E3 ubiquitin ligase machinery.
Mechanism of Action: PROTAC-Mediated Protein Degradation
An (S,R,S)-AHPC-based PROTAC operates by inducing the proximity of a target protein (Protein of Interest, POI) to the VHL E3 ubiquitin ligase complex. This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to the POI and the VHL protein. This forms a temporary, stable "ternary complex" (POI-PROTAC-VHL).
-
Ubiquitination: The VHL protein is part of a larger E3 ligase complex (CRL2VHL). Once the ternary complex is formed, the E3 ligase enzymatic activity is directed towards the recruited POI. The complex facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: This process repeats to form a polyubiquitin (B1169507) chain on the POI. This chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The POI is subsequently unfolded and degraded into small peptides, while the ubiquitin molecules and the PROTAC are released and can participate in further degradation cycles.
This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
Application Notes and Protocols for Utilizing (S,R,S)-AHPC as an E3 Ligase Ligand in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S,R,S)-AHPC and its derivatives as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, experimental protocols, and data interpretation for the successful application of this technology in targeted protein degradation.
Introduction to (S,R,S)-AHPC and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to drug discovery by inducing the degradation of specific proteins of interest (POIs). Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. (S,R,S)-AHPC is a highly utilized and effective ligand for the VHL E3 ligase, one of the most common E3 ligases recruited in PROTAC design. By binding to both the POI and VHL, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
Data Presentation: Quantitative Analysis of (S,R,S)-AHPC and Derived PROTACs
The efficacy of (S,R,S)-AHPC as an E3 ligase ligand is demonstrated by its binding affinity to VHL and the degradation potency of the resulting PROTACs. The following tables summarize key quantitative data for (S,R,S)-AHPC and representative PROTACs.
| Ligand/PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) | Binding Affinity (Kd) to VHL |
| VH032 (parent of S,R,S-AHPC) | - | - | - | - | 185 ± 7 nM[1] |
| (S,R,S)-AHPC-based PROTAC (PEG8 linker) | BRD4 | Not Specified | 158 ± 83 nM[2] | Not Reported | Not Reported |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | Not Reported |
| ARV-771 ((S,R,S)-AHPC-Me derivative) | BET proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM[3] | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC utilizing the (S,R,S)-AHPC ligand to recruit the VHL E3 ligase.
Caption: Catalytic cycle of (S,R,S)-AHPC PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Development
This diagram outlines the typical steps involved in the development and evaluation of a novel PROTAC using (S,R,S)-AHPC.
Caption: Step-by-step workflow for (S,R,S)-AHPC PROTAC development.
Experimental Protocols
PROTAC Synthesis using (S,R,S)-AHPC-Linker Acid
This protocol describes a general method for the synthesis of a PROTAC by coupling an amine-containing POI ligand to a pre-formed (S,R,S)-AHPC-linker with a terminal carboxylic acid.
Materials:
-
(S,R,S)-AHPC-linker-COOH
-
POI-ligand-NH2
-
Amide coupling reagent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., flash chromatography or HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-NH2 (1 equivalent) and the (S,R,S)-AHPC-linker-COOH (1.1 equivalents) in the chosen anhydrous solvent.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water or a mild acid.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
E3 Ligase Binding Assay: Fluorescence Polarization (FP)
This protocol is for determining the binding affinity of the synthesized PROTAC to the VHL E3 ligase.
Materials:
-
Recombinant purified VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume microplates (e.g., 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the synthesized PROTAC in the assay buffer.
-
In the microplate, add a fixed concentration of the VHL protein and the fluorescent tracer to each well.
-
Add the serially diluted PROTAC to the wells. Include control wells with only VHL and tracer (maximum polarization) and wells with only tracer (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent tracer.
Cellular Protein Degradation Assay: Western Blot
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized PROTAC dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specific time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the total protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in the presence of the VHL E3 ligase complex.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and VHL E3 ligase complex.
-
Purified recombinant POI.
-
Ubiquitin.
-
ATP.
-
Synthesized PROTAC.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibody specific for the POI.
Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL complex, ubiquitin, and ATP in the reaction buffer.
-
Add the purified POI and varying concentrations of the PROTAC. Include a no-PROTAC control.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analyze the samples by Western blot using an antibody against the POI.
-
Look for the appearance of higher molecular weight bands or a smear above the unmodified POI band, which indicates polyubiquitination. An increase in the intensity of these higher molecular weight species with increasing PROTAC concentration confirms PROTAC-mediated ubiquitination.
References
Application Notes and Protocols for Protein Degradation Studies with (S,R,S)-AHPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[1][2][3] It serves as a fundamental building block in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[4][5] By linking a target protein-binding ligand to (S,R,S)-AHPC, researchers can induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7]
These application notes provide a comprehensive guide to the experimental design and execution of protein degradation studies utilizing (S,R,S)-AHPC-based PROTACs. Detailed protocols for key assays are provided to enable researchers to effectively characterize the efficacy and mechanism of action of their targeted protein degraders.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome pathway. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The inactive stereoisomer, (S,S,S)-AHPC, serves as a valuable negative control in experiments as it does not bind to VHL.[3][8]
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Linker Chemistry for (S,R,S)-AHPC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a potent binder of the von Hippel-Lindau (VHL) E3 ligase and is a cornerstone in the design of many successful PROTACs.[1]
The linker component, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This document provides a detailed overview of the linker chemistry for (S,R,S)-AHPC conjugates, including synthetic protocols and methods for evaluating their biological activity.
A note on Dimethylformamide (DMF): In the context of (S,R,S)-AHPC conjugate synthesis, Dimethylformamide (DMF) is primarily utilized as a polar aprotic solvent due to its excellent ability to dissolve the reactants and facilitate the chemical transformations, such as amide bond formation.[3][4] It is not typically incorporated as a structural component of the linker itself.
I. Linker Design and Strategies
The choice of linker can dramatically impact the properties and performance of an (S,R,S)-AHPC conjugate. Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][2] The inclusion of PEG moieties can enhance the aqueous solubility of the resulting PROTAC molecule.[1][5]
Key Considerations for Linker Selection:
-
Length and Flexibility: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the target protein and VHL.
-
Solubility: The linker can be modified to improve the overall solubility of the PROTAC, which is crucial for its bioavailability and cell permeability. PEG linkers are often employed for this purpose.[6]
-
Cleavable vs. Non-Cleavable Linkers:
-
Cleavable linkers are designed to be stable in circulation but are cleaved within the target cell by specific enzymes (e.g., cathepsins) or due to the intracellular environment (e.g., pH, glutathione (B108866) concentration).[7][8] This releases the active molecule at the site of action.
-
Non-cleavable linkers remain attached to the payload. The entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the active compound.[3][8]
-
Common Linker Types and Functional Groups
A wide array of (S,R,S)-AHPC-linker conjugates are commercially available or can be synthesized to facilitate the attachment of a target protein ligand. The choice of the terminal functional group on the linker is determined by the complementary reactive handle on the protein binder.
| Linker Type | Terminal Functional Group | Common Coupling Chemistry | Key Features |
| PEG | Carboxylic Acid (-COOH) | Amide bond formation (with amines) | Enhances solubility and provides flexibility.[6] |
| PEG | Amine (-NH2) | Amide bond formation (with carboxylic acids) | Versatile for coupling to various ligands.[9] |
| Alkyl | Azide (-N3) | Click Chemistry (e.g., with alkynes) | Provides a bioorthogonal ligation strategy. |
| Alkyl/PEG | Alkyne (-C≡CH) | Click Chemistry (e.g., with azides) | Another key component for bioorthogonal reactions. |
| Alkyl/PEG | BCN (Bicyclononyne) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Enables copper-free click chemistry.[2] |
II. Experimental Protocols
Protocol 1: Synthesis of an (S,R,S)-AHPC-PEG-Carboxylic Acid Linker
This protocol describes a general method for coupling (S,R,S)-AHPC to a PEG linker that is protected on one end and has a free amine on the other, followed by deprotection to yield a terminal carboxylic acid.
Materials:
-
(S,R,S)-AHPC hydrochloride[10]
-
Boc-NH-PEG-COOH (e.g., Boc-NH-PEG4-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous[3]
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction: a. Dissolve (S,R,S)-AHPC hydrochloride (1.2 equivalents) and Boc-NH-PEG-COOH (1 equivalent) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add HATU (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected (S,R,S)-AHPC-PEG-COOH.
-
Deprotection of the Carboxylic Acid: a. Dissolve the purified Boc-protected product in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to yield the final (S,R,S)-AHPC-PEG-COOH linker.
-
Characterization: a. Confirm the identity and purity of the final product by NMR and LC-MS.[11]
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines the steps to assess the efficacy of a synthesized (S,R,S)-AHPC-based PROTAC in degrading a target protein in a cellular context.[1]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC compound
-
DMSO (for stock solution)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO). c. Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add RIPA lysis buffer to each well, incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and capture the signal using an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
III. Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC based PROTAC.
Caption: General workflow for the synthesis of an (S,R,S)-AHPC PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lcms.cz [lcms.cz]
In-Vivo Applications of (S,R,S)-AHPC Containing PROTACs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in-vivo use of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC E3 ligase ligand. This ligand specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery for protein degradation.
PROTACs represent a revolutionary therapeutic modality, acting as a bridge between a target protein of interest and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety is a key building block for constructing potent and selective VHL-recruiting PROTACs. This guide focuses on two notable examples: ACBI2, a selective degrader of the chromatin remodeler SMARCA2, and a PROTAC targeting the p38α mitogen-activated protein kinase.
Quantitative Data Summary
The following tables summarize the in-vivo efficacy and pharmacokinetic parameters of representative (S,R,S)-AHPC containing PROTACs.
Table 1: In-Vivo Efficacy of ACBI2 in SMARCA4-Deficient Xenograft Models [1][2][3]
| Animal Model | Cell Line | Dosage and Administration | Duration of Treatment | Key Outcomes |
| Nude Mice | A549 (Human Lung Carcinoma) | 80 mg/kg, oral (p.o.), once daily | 21 days | 47% Tumor Growth Inhibition (TGI)[1] |
| Nude Mice | A549 (Human Lung Carcinoma) | 5-100 mg/kg, p.o., single dose | 24 or 48 hours | Dose-dependent degradation of SMARCA2 in tumors[2][3] |
| Nude Mice | NCI-H1568 (Human Lung Carcinoma) | 5-100 mg/kg, p.o., single dose | 24 or 48 hours | Dose-dependent degradation of SMARCA2 in tumors[2] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ACBI2 [2][3]
| Parameter | Value | Animal Model |
| Oral Bioavailability | 22% | Mouse[2][3] |
| SMARCA2 Degradation (in tumor) | Dose-dependent, near-complete at 80 mg/kg | Nude Mice (A549 xenograft)[2] |
| Selectivity | Preferential degradation of SMARCA2 over SMARCA4 | In-vitro and in-vivo models[2] |
Table 3: In-Vivo Activity of a p38α-Targeting PROTAC [4][5]
| Animal Model | Administration Route | Key Outcomes |
| Mice | Systemic (unspecified) | p38α degradation primarily observed in the liver[4][5] |
| Mice (Mammary Tumors) | Local (intratumoral) | Induced p38α degradation in mammary tumors[4][5] |
Signaling Pathways and Mechanism of Action
ACBI2: Targeting SMARCA2 in SMARCA4-Deficient Cancers
ACBI2 operates on the principle of synthetic lethality. In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival. By degrading SMARCA2, ACBI2 selectively induces cell death in these cancer cells. One of the key downstream effects of SMARCA2 degradation in this context is the modulation of the Hippo signaling pathway effector, YAP. Degradation of SMARCA2 leads to enhancer reprogramming, which in turn affects the expression of genes regulated by the TEAD family of transcription factors, partners of YAP.
Caption: ACBI2-mediated degradation of SMARCA2 in SMARCA4-deficient cancer cells.
p38α PROTAC: Modulating the MAPK Signaling Pathway
The p38α MAP kinase is a key regulator of cellular responses to stress and inflammatory cytokines. Its degradation via an (S,R,S)-AHPC containing PROTAC can effectively shut down this signaling cascade. This can have significant implications in inflammatory diseases and certain cancers where the p38α pathway is hyperactivated.
Caption: PROTAC-mediated degradation of p38α and inhibition of the MAPK pathway.
Experimental Protocols
Protocol for In-Vivo Efficacy Study of ACBI2 in an A549 Xenograft Model
This protocol outlines the key steps for evaluating the anti-tumor activity of an orally administered (S,R,S)-AHPC containing PROTAC like ACBI2.
Caption: Workflow for assessing the in-vivo efficacy of ACBI2.
Methodology:
-
Cell Culture: A549 human lung carcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A549 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1x10^6 cells) into the right flank.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups. ACBI2 is formulated in a vehicle such as 10% Hydroxypropyl-β-cyclodextrin (HPβCD) for oral administration.[2] Dosing is performed daily via oral gavage at the desired concentration (e.g., 80 mg/kg).[3]
-
Efficacy and Pharmacodynamic Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and either flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Tumor Growth Inhibition (TGI) Calculation: TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100.[7]
Protocol for Western Blot Analysis of SMARCA2 and p-YAP in Tumor Lysates
This protocol details the procedure for quantifying protein levels in tumor samples to assess PROTAC efficacy.
Methodology:
-
Tissue Lysis:
-
Excised tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C.
-
A small piece of frozen tumor (~30-50 mg) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The homogenate is incubated on ice for 30 minutes with intermittent vortexing.
-
The lysate is clarified by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant (protein lysate) is collected.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Lysates are normalized to equal protein concentrations with lysis buffer and Laemmli sample buffer.
-
Samples are boiled at 95°C for 5 minutes.
-
20-30 µg of protein per lane is loaded onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against SMARCA2, phospho-YAP (p-YAP), total YAP, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed three times with TBST.
-
The membrane is incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.
-
The membrane is washed again three times with TBST.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using image analysis software and normalized to the loading control.
-
Concluding Remarks
The in-vivo application of (S,R,S)-AHPC containing PROTACs offers a promising therapeutic strategy for a range of diseases, particularly in oncology. The ability to achieve oral bioavailability, as demonstrated by ACBI2, is a significant advancement for VHL-recruiting PROTACs. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the design and execution of robust in-vivo studies, ultimately accelerating the translation of these innovative molecules from the laboratory to the clinic. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is crucial for the successful evaluation of this exciting class of therapeutics.
References
Application Notes: Lentiviral-Based Assays for (S,R,S)-AHPC PROTAC Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] An (S,R,S)-AHPC-based PROTAC consists of a ligand that binds to a target protein of interest (POI), connected via a linker to an (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Assessing the efficacy of these PROTACs requires robust and scalable cellular assays. Lentiviral-based reporter systems offer a powerful platform for this purpose.[7] By creating stable cell lines that express the POI fused to a reporter protein (e.g., Luciferase or a fluorescent protein), PROTAC activity can be quantified by measuring the reduction in the reporter signal. This method provides a sensitive, high-throughput alternative to traditional Western blotting for screening and characterizing PROTAC molecules.
Core Principles and Applications
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC acting as a molecular bridge. The (S,R,S)-AHPC component serves as the VHL E3 ligase ligand, while the other end of the molecule engages the target protein.[8] This ternary complex formation is a critical step that brings the E3 ligase machinery close to the target, enabling the transfer of ubiquitin tags to the target protein, marking it for destruction.[6]
Lentiviral Reporter Assay Workflow
The workflow involves generating a stable cell line where the degradation of the target protein can be easily monitored. This is achieved by transducing cells with a lentivirus encoding a fusion protein of the target and a reporter. A decrease in reporter signal directly correlates with PROTAC-induced degradation of the fusion protein.
Data Presentation and Analysis
The primary outputs of these assays are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.
Quantitative Data Summary
The following table presents representative degradation data for VHL-recruiting PROTACs, illustrating typical efficacy parameters.
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Citation |
| (S,R,S)-AHPC(Me)-C6-NH₂ | FBXO22 | Jurkat | 77 nM | 99% | [9] |
| VHL-based PROTAC (PEGn=8) | BRD4 | - | < 100 nM | > 80% | [10] |
| ARV-771 | BET Proteins | CRPC Cells | < 1 nM | - | [11] |
Table 1: Representative degradation potency of VHL-recruiting PROTACs. Data illustrates the range of potencies that can be observed.
Assay Validation and Controls
To ensure that the observed decrease in reporter signal is a direct result of the intended PROTAC mechanism, a series of control experiments is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alstembio.com [alstembio.com]
- 8. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Dimethylformamide-(S,R,S)-AHPC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Dimethylformamide-(S,R,S)-AHPC. Challenges with aqueous solubility are common for complex molecules like PROTACs and their building blocks, which can impact the reliability of in vitro assays and the feasibility of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an E3 ligase ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) ligand.[1] Such molecules are often large and possess high molecular weight and lipophilicity, which can lead to poor aqueous solubility. This can present challenges in achieving desired concentrations for biological assays and can affect bioavailability in preclinical studies.
Q2: What are the known solvents for (S,R,S)-AHPC and its derivatives?
The solubility of (S,R,S)-AHPC and its analogues has been determined in several common laboratory solvents. The hydrochloride salt form, (S,R,S)-AHPC hydrochloride, shows good solubility in DMSO, water, and ethanol.[2] Derivatives incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), have been developed to enhance aqueous solubility.[3][4]
Q3: Are there general strategies to improve the solubility of PROTACs and similar molecules?
Yes, several strategies are employed to enhance the solubility of poorly soluble molecules in drug discovery:
-
Chemical Modification: Introducing polar functional groups or hydrophilic linkers (e.g., PEGs) into the molecular structure can improve aqueous solubility.[3][5]
-
Formulation with Excipients: Utilizing co-solvents, surfactants, and complexing agents can significantly increase the concentration of a compound in an aqueous solution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[6][7]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can lead to a faster dissolution rate.
Q4: What are some common formulation approaches for in vivo studies with (S,R,S)-AHPC-based compounds?
For in vivo administration, (S,R,S)-AHPC derivatives are often formulated as suspensions or solutions using vehicles designed to improve solubility and bioavailability. A common approach involves creating a stock solution in an organic solvent like DMSO and then diluting it into a vehicle containing co-solvents such as PEG300, surfactants like Tween-80, or complexing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[8][9]
Troubleshooting Guide
This section provides solutions to common solubility issues encountered during experiments with this compound.
Issue 1: Compound precipitates out of solution during preparation for an in vitro assay.
-
Possible Cause: The aqueous buffer concentration exceeds the solubility limit of the compound.
-
Troubleshooting Steps:
-
Reduce the Final Aqueous Concentration: If the experimental design allows, lower the final concentration of the compound in the assay.
-
Increase the Percentage of Co-solvent: The initial stock solution is typically prepared in 100% DMSO. When diluting into your aqueous buffer, a small percentage of DMSO is often maintained. If precipitation occurs, consider if a slightly higher final DMSO concentration (typically up to 0.5-1%) is permissible in your assay without affecting the biological system.
-
Use of Pluronic F-127: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-127 in the final medium can help maintain solubility.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility leading to variable effective concentrations of the compound.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. Centrifuging the solution and checking for a pellet can also be helpful.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay, such as nephelometry, to determine the solubility of your compound under the specific buffer and temperature conditions of your experiment.[10]
-
Prepare Fresh Solutions: Due to potential stability issues or precipitation over time, always prepare fresh dilutions of the compound from a stock solution immediately before use.
-
Data Presentation
Table 1: Solubility of (S,R,S)-AHPC Hydrochloride and Derivatives in Various Solvents.
| Compound | Solvent | Solubility | Notes | Reference |
| (S,R,S)-AHPC hydrochloride | DMSO | 93 mg/mL (199.13 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [2] |
| Water | 93 mg/mL (199.13 mM) | [2] | ||
| Ethanol | 93 mg/mL (199.13 mM) | [2] | ||
| (S,R,S)-AHPC-Me hydrochloride | DMSO | 100 mg/mL (207.88 mM) | Ultrasonic treatment may be needed. | [11] |
| H₂O | 100 mg/mL (207.88 mM) | Ultrasonic treatment may be needed. | [11] | |
| (S,R,S)-AHPC-PEG2-acid | Water, DMSO, DMF, Methanol | Soluble | A hydrophilic PEG spacer increases solubility. | [3] |
| (S,R,S)-AHPC-C2-PEG3-BCN | DMSO | 100 mg/mL (123.46 mM) | Ultrasonic treatment may be needed. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[8][11]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Formulation for In Vivo Dosing (Example with SBE-β-CD)
This protocol is adapted from formulations used for similar (S,R,S)-AHPC derivatives.[8]
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Formulation: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix thoroughly until a clear solution is obtained. Ultrasonic treatment may be necessary to achieve full dissolution.[8]
Mandatory Visualization
Caption: Workflow for the preparation of a stock solution and an example in vivo formulation.
Caption: Decision-making process for troubleshooting precipitation issues in in vitro assays.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Overcoming off-target effects with (S,R,S)-AHPC-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving (S,R,S)-AHPC-based PROTACs. The focus is on overcoming and characterizing off-target effects to ensure selective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is an (S,R,S)-AHPC-based PROTAC and how does it work?
An (S,R,S)-AHPC-based PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from the cell. It consists of three parts: a "warhead" that binds to the target protein, a linker, and an (S,R,S)-AHPC ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing the target protein and VHL into close proximity, the PROTAC mediates the transfer of ubiquitin to the target, marking it for destruction by the cell's proteasome.[2] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]
Q2: What are the common causes of off-target effects with these PROTACs?
Off-target effects occur when a PROTAC degrades proteins other than the intended target.[4] This can happen for several reasons:
-
Promiscuous Warhead: The ligand targeting the protein of interest may also bind to other structurally similar proteins.[5]
-
E3 Ligase Neosubstrates: The ternary complex (Target-PROTAC-E3 Ligase) can create a new binding surface on the E3 ligase, causing it to ubiquitinate proteins it normally wouldn't. This is a known phenomenon for PROTACs that use cereblon (CRBN), but can also occur with other E3 ligases.[6][7]
-
Linker-Mediated Interactions: The linker itself can influence the stability and conformation of the ternary complex, potentially favoring interactions that lead to off-target degradation.[8][9]
Q3: What is the "hook effect" and how can I mitigate it?
The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[8] This occurs because the excess PROTAC molecules form separate, non-productive binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[10] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that produces a bell-shaped degradation curve.[8][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No target degradation observed. | Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[8] | Action: Use cell permeability assays. If poor, modify the linker to improve physicochemical properties or employ prodrug strategies.[8] |
| PROTAC Instability: The compound may be unstable in the cell culture medium. | Action: Assess the stability of the PROTAC in your experimental media over time using LC-MS. | |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of VHL.[11] | Action: Confirm VHL expression levels via Western blot or qPCR. Select a cell line with robust VHL expression. | |
| Inefficient Ternary Complex Formation: The PROTAC may bind to the target and VHL individually but fail to form a stable ternary complex.[10][12] | Action: Perform in-vitro ternary complex formation assays like TR-FRET or SPR.[8] Consider redesigning the linker (length, composition) to improve cooperativity.[8][12] | |
| High cell toxicity is observed. | On-Target Toxicity: Degradation of the intended target protein is lethal to the cells. | Action: This is a desired outcome if the target is, for example, an oncoprotein. Confirm the mechanism by showing that an inactive epimer control does not cause toxicity. |
| Off-Target Toxicity: The PROTAC is degrading an essential protein, or the warhead itself has off-target inhibitory effects. | Action: Perform global proteomics (see Protocol 2) to identify unintended degraded proteins.[13] Run cell viability assays with a control compound (inactive epimer) to distinguish between degradation-dependent and independent toxicity.[10] | |
| Degradation is observed, but results are inconsistent. | Variable PROTAC Activity: Compound may have degraded during storage. | Action: Confirm the integrity and purity of your PROTAC stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell State: Cell confluence, passage number, or serum levels can affect protein expression and PROTAC efficacy. | Action: Standardize cell culture conditions, including seeding density and passage number. Ensure consistent treatment times. | |
| Proteomics reveals many downregulated proteins. | Direct vs. Indirect Effects: Some protein level changes may be downstream consequences of degrading the primary target, not direct off-targets. | Action: Use shorter treatment times (e.g., 2-6 hours) for proteomics experiments to enrich for direct degradation events.[13][14] |
| Lack of Selectivity: The PROTAC may genuinely have low selectivity. | Action: Validate key potential off-targets with orthogonal methods like Western blotting.[15] Consider redesigning the warhead for higher specificity or modifying the linker to alter ternary complex geometry.[8][9] |
Quantitative Data Summary
The following tables provide examples of data used to characterize the potency and selectivity of an (S,R,S)-AHPC-based PROTAC targeting Protein X.
Table 1: PROTAC Efficacy and In-Cell Potency
| Parameter | PROTAC-X | Inactive Epimer Control |
|---|---|---|
| Binding Affinity (Target X, ITC) Kd | 50 nM | > 50 µM |
| Binding Affinity (VHL, ITC) Kd | 150 nM | > 50 µM |
| Degradation DC50 (24h) | 25 nM | No degradation |
| Maximum Degradation (Dmax) | > 95% | Not applicable |
Table 2: Selectivity Profile from Global Proteomics (6h Treatment)
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
|---|---|---|---|---|
| Protein X | TGTX | -4.1 | < 0.0001 | On-Target |
| Protein Y | OFFT1 | -2.5 | 0.005 | Potential Off-Target |
| Protein Z | OFFT2 | -0.2 | 0.85 | Not Significant |
Key Experimental Protocols & Workflows
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Catalytic cycle of protein degradation mediated by an (S,R,S)-AHPC-based PROTAC.
Troubleshooting Workflow for Lack of Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC-induced protein degradation.
Protocol 1: Western Blot for Target Degradation (DC50 Determination)
This protocol is used to quantify the reduction in target protein levels and determine the half-maximal degradation concentration (DC50).[11]
Methodology:
-
Cell Seeding: Plate cells (e.g., in a 12-well plate) at a density that will ensure they are in a logarithmic growth phase (~70-80% confluency) at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your (S,R,S)-AHPC-based PROTAC in fresh culture medium. A common concentration range is 1 nM to 10,000 nM (using 8-12 concentrations). Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate for a predetermined time, typically 16-24 hours.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash again and add an ECL substrate to visualize the bands.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, α-Tubulin) to normalize the data.[11]
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[11]
-
Protocol 2: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.[13]
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line in large format plates (e.g., 10 cm dishes) to ensure sufficient protein yield.
-
Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50).
-
Include critical controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind VHL).[10][13]
-
Use a shorter incubation time (e.g., 2-6 hours) to focus on direct degradation events and minimize downstream secondary effects.[14]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease/phosphatase inhibitors.
-
Quantify protein concentration (BCA assay).
-
For each sample, take an equal amount of protein and perform reduction, alkylation, and digestion into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins across all samples.[13]
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to both vehicle and inactive epimer controls.
-
Filter results based on fold-change and p-value thresholds to generate a list of potential off-targets.
-
-
Validation:
-
Validate high-priority off-targets identified by proteomics using an orthogonal method, such as Western blotting, with specific antibodies.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for the activity of (S,R,S)-AHPC PROTACs?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase via the (S,R,S)-AHPC moiety.[1] The linker's role is far from being a passive spacer; it is a critical determinant of the PROTAC's overall performance.[1][2] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][] An optimal linker length facilitates the correct spatial orientation of the POI and VHL, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][6] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3][7] Therefore, meticulous optimization of the linker length is a crucial step in the development of potent and selective (S,R,S)-AHPC PROTACs.[3][8]
Q2: What are the most common types of linkers used in (S,R,S)-AHPC PROTAC design?
A2: The most frequently used linkers in PROTAC design, including those utilizing the (S,R,S)-AHPC VHL ligand, are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[1][6] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] The inclusion of PEG moieties can also enhance the aqueous solubility of the PROTAC molecule.[1][2] Other linker types that incorporate more rigid structures, such as piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6][9]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[2][6] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more lipophilic alkyl chains can enhance cell permeability.[2] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[] A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially enhancing cooperativity.[10]
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated through linker design?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6][11] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that prevent the formation of the productive ternary complex required for degradation.[6][10] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of linker length for (S,R,S)-AHPC PROTACs.
Problem 1: My (S,R,S)-AHPC PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[10]
-
Potential Cause: Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[6] The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[6]
-
Potential Cause: Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[10]
-
Solution: Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[6]
-
-
Potential Cause: Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[10]
-
Solution: Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[6] Consider modifying the linker to improve its physicochemical properties, for example, by incorporating PEG units to increase solubility.[1]
-
Problem 2: I am observing a strong "hook effect" with my (S,R,S)-AHPC PROTAC, where degradation efficiency decreases significantly at higher concentrations.
-
Potential Cause: Low Ternary Complex Cooperativity: The hook effect is more pronounced when the formation of the ternary complex is not highly cooperative.[10]
-
Solution: Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex and mitigate the hook effect.[10]
-
Solution: Test a Wide Range of Concentrations: It is advisable to test a wide range of PROTAC concentrations to fully characterize the dose-response curve and identify the optimal concentration range for degradation.[11]
-
Problem 3: The degradation efficiency of my (S,R,S)-AHPC PROTAC is inconsistent across experiments.
-
Potential Cause: Experimental Variability: Inconsistent results can arise from a number of experimental factors.
-
Potential Cause: PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.
-
Solution: Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the experimental timeframe.[12]
-
Data Presentation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3] The following table summarizes hypothetical experimental data for a series of (S,R,S)-AHPC PROTACs targeting a hypothetical protein kinase, illustrating the impact of linker length on degradation efficiency.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Stability (SPR, RU) |
| Compound A-1 | PEG | 8 | >1000 | <10 | 50 |
| Compound A-2 | PEG | 10 | 500 | 45 | 150 |
| Compound A-3 | PEG | 12 | 50 | >90 | 300 |
| Compound A-4 | PEG | 14 | 150 | 70 | 200 |
| Compound A-5 | PEG | 16 | 400 | 50 | 120 |
| Compound B-1 | Alkyl | 9 | 800 | 25 | 80 |
| Compound B-2 | Alkyl | 11 | 80 | >85 | 250 |
| Compound B-3 | Alkyl | 13 | 250 | 65 | 180 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.[3]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[8]
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each (S,R,S)-AHPC PROTAC linker variant for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence.[12] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To assess the formation and stability of the POI-PROTAC-VHL ternary complex.[6]
-
Methodology:
-
Immobilization: Immobilize either the VHL E3 ligase or the target protein onto the SPR sensor chip surface.[6]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.[6]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[6]
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[6] This can provide insights into the cooperativity of the system.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (S,R,S)-AHPC Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during (S,R,S)-AHPC conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC and what is its primary application?
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] (S,R,S)-AHPC derivatives are synthesized with various linkers and reactive functional groups to enable covalent attachment to a ligand that binds the target protein.[4][5][6]
Q2: What are the most common chemical reactions used to conjugate (S,R,S)-AHPC derivatives?
The most common conjugation reactions involve forming a stable amide bond.[7] This is typically achieved by reacting an (S,R,S)-AHPC derivative containing a carboxylic acid with a primary amine on the target protein ligand.[4] This reaction is often facilitated by carbodiimide (B86325) chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or sulfo-NHS to create a more stable active ester intermediate.[4][8] Another common method is the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]
Q3: How should I store and handle my (S,R,S)-AHPC reagents?
(S,R,S)-AHPC derivatives, especially those with reactive linkers, should be stored under specific conditions to ensure their stability. It is generally recommended to store them at –20°C or -80°C, protected from light and moisture.[3][9][10] Stock solutions are often prepared in anhydrous solvents like DMSO or DMF and should also be stored at low temperatures.[4][9] Repeated freeze-thaw cycles of solutions should be avoided.[11] For hydrochloride salt forms, storage in a dry environment is crucial.[10]
Q4: What analytical techniques are recommended to monitor the conjugation reaction and characterize the final product?
To monitor the progress of the conjugation reaction, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are commonly used.[4] For characterization of the purified conjugate, various methods are employed to confirm its identity, purity, and the drug-to-antibody ratio (in the context of antibody-drug conjugates). These include:
-
LC-MS to confirm the molecular weight of the conjugate.[7][12]
-
High-Performance Liquid Chromatography (HPLC) , including size-exclusion (SEC), reversed-phase (RP-HPLC), and hydrophobic interaction chromatography (HIC), to assess purity, aggregation, and drug loading.[12][13][14]
-
UV-Vis Spectroscopy can also be used for characterization.[12][14]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Low yield is one of the most common issues in bioconjugation reactions.[8][15] The following sections detail potential causes and solutions.
The molar ratio of the coupling reagents to the (S,R,S)-AHPC derivative is critical for efficient activation of the carboxylic acid group.
Solutions:
-
EDC/NHS Chemistry: For activation, consider using a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the (S,R,S)-AHPC-acid linker.[4]
-
HATU Chemistry: Use a slight excess of HATU (e.g., 1.1 to 1.5 equivalents) and your amine-containing molecule (e.g., 1.2 equivalents) relative to the (S,R,S)-AHPC-acid linker.[4]
Table 1: Illustrative Effect of Reagent Molar Excess on Conjugation Yield
| (S,R,S)-AHPC-Acid (Equivalents) | Coupling Reagent (Equivalents) | Amine (Equivalents) | Illustrative Yield (%) |
|---|---|---|---|
| 1 | EDC (1.5 eq), NHS (3 eq) | 1.2 | 30-40% |
| 1 | EDC (5 eq), NHS (10 eq) | 1.2 | 50-65% |
| 1 | EDC (10 eq), NHS (25 eq) | 1.5 | >75% |
| 1 | HATU (1.1 eq) | 1.2 | 60-75% |
| 1 | HATU (1.5 eq) | 1.5 | >80% |
Note: This data is illustrative and actual results may vary depending on the specific reactants and conditions.
The pH of the reaction environment significantly impacts both the activation of the carboxylic acid and the nucleophilic attack by the amine.
Solutions:
-
Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC is most efficient at a pH between 4.5 and 7.2. A recommended pH for this step is between 5 and 6.[4]
-
Coupling Step (Amine Reaction): The reaction of the activated ester with a primary amine is most efficient at a pH of 7-8.[4] Consider performing the reaction in two pH stages if possible.
-
Maleimide (B117702) Reactions: For thiol-reactive maleimide groups, a pH of 6.5-7.5 is recommended to favor the thiol reaction over hydrolysis and reactions with amines.[8]
Table 2: Illustrative Effect of pH on Reaction Efficiency
| Reaction Step | Chemistry | pH Range | Illustrative Efficiency | Notes |
|---|---|---|---|---|
| Activation | EDC/NHS | 4.5 - 6.0 | High | Favors carboxyl activation |
| Coupling | NHS ester + Amine | 7.0 - 8.0 | High | Favors amine nucleophilicity |
| Coupling | Maleimide + Thiol | 6.5 - 7.5 | High | Minimizes maleimide hydrolysis[8] |
| Coupling | NHS ester + Amine | > 8.5 | Moderate | Increased hydrolysis of NHS ester[8] |
Note: This data is illustrative and based on general principles of bioconjugation.
The activated NHS-ester is susceptible to hydrolysis, especially in aqueous solutions, which competes with the desired amine reaction.[4][8]
Solutions:
-
Use Anhydrous Solvents: Perform the reaction in anhydrous organic solvents like DMF or DMSO to minimize water content.[4]
-
Fresh Reagents: Always use freshly prepared solutions of EDC and NHS/sulfo-NHS.[8]
-
Two-Pot vs. One-Pot: While one-pot synthesis is common, a two-pot synthesis where the amine is added after the activation is complete can sometimes improve yields by minimizing exposure of the activated ester to conditions that favor hydrolysis.
Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with your target molecule for reaction with the activated (S,R,S)-AHPC linker.[15]
Solutions:
-
Buffer Exchange: If your amine-containing molecule is in an incompatible buffer, perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or MES before the reaction.[15] Common methods for buffer exchange include dialysis, ultrafiltration, or gel filtration chromatography.[15]
The amine group on your target ligand or protein may be sterically hindered or buried within the molecule's structure, making it inaccessible for conjugation.[4][16]
Solutions:
-
Linker Length: If steric hindrance is suspected, consider using an (S,R,S)-AHPC derivative with a longer spacer arm (e.g., a longer PEG linker).[15]
-
Protein Modification: For proteins, genetic manipulation to introduce a more accessible reactive site may be an option.[16]
-
Alternative Chemistries: Explore different conjugation chemistries that target other functional groups if available.
Problem 2: Poor Solubility of the Final Conjugate
The final PROTAC molecule may exhibit poor aqueous solubility, complicating its purification and use in biological assays.
Possible Cause: While the PEG linkers on some (S,R,S)-AHPC derivatives are designed to enhance solubility, the properties of the conjugated target ligand can dominate and lead to an overall hydrophobic molecule.[17]
Solutions:
-
Formulation: First, dissolve the conjugate in a small amount of an organic solvent like DMSO, and then slowly dilute it with the desired aqueous buffer while vortexing.[17]
-
pH Adjustment: The solubility of molecules with ionizable groups is often pH-dependent. Experiment with different buffer pH values to find the optimal solubility.[17]
-
Use of Solubilizing Agents: Consider using excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween-80) to improve solubility for in vivo or in vitro assays.[1][17]
Problem 3: Lack of Target Protein Degradation by the PROTAC
Even if the conjugation reaction is successful, the resulting PROTAC may not induce the degradation of the target protein.
Possible Causes:
-
PROTAC Instability: The PROTAC molecule may be unstable and degrade in the experimental medium.[17]
-
Incorrect Linker Length/Type: The linker may not be optimal for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
"Hook Effect": Using too high a concentration of the PROTAC can lead to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex, reducing degradation efficiency.[17]
Solutions:
-
Assess Stability: Perform an LC-MS-based stability assay of your PROTAC in the relevant biological medium (e.g., cell culture medium, plasma).[17]
-
Optimize Linker: Synthesize a small library of PROTACs with different linker lengths and compositions to identify the optimal geometry for ternary complex formation.
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to assess for the hook effect.[17]
Visualizations
Signaling Pathway: PROTAC Mechanism of Action```dot
Caption: General experimental workflow for EDC/NHS-mediated coupling.
Logical Relationship: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conjugation yield.
Detailed Experimental Protocols
Protocol 1: EDC/NHS Mediated Coupling
This protocol describes a general method for conjugating an (S,R,S)-AHPC-linker-acid to an amine-containing molecule.
Materials:
-
(S,R,S)-AHPC-linker-acid
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction buffer (e.g., MES for activation, PBS or HEPES for coupling)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Preparation: Dissolve (S,R,S)-AHPC-linker-acid (1 equivalent) in anhydrous DMF to a final concentration of ~10-20 mg/mL. In a separate vial, dissolve the amine-containing molecule (1.2-1.5 equivalents) in a compatible anhydrous solvent or buffer. 2[4]. Activation: Prepare fresh solutions of EDC (10 equivalents) and NHS (25 equivalents) in the reaction solvent. Add the EDC and NHS solutions to the stirring (S,R,S)-AHPC solution. A[4]llow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling: Add the solution of the amine-containing molecule to the activated (S,R,S)-AHPC-NHS ester. If the activation was performed at a lower pH, adjust the reaction pH to 7.0-8.0 using a suitable base. 4[4]. Reaction: Allow the reaction to stir at room temperature for 1-4 hours or overnight at 4°C. M[4][8]onitor the reaction progress periodically by LC-MS or TLC. 5[4]. Quenching: Once the reaction is complete, quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer like Tris to a final concentration of ~20-50 mM. I[4]ncubate for an additional 15-30 minutes.
-
Workup and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.
[4]#### Protocol 2: HATU Mediated Coupling
This protocol offers an alternative, often more efficient, method for amide bond formation.
Materials:
-
(S,R,S)-AHPC-linker-acid
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Preparation: Dissolve (S,R,S)-AHPC-linker-acid (1 equivalent) in anhydrous DMF. In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF. 2[4]. Coupling: To the stirring solution of (S,R,S)-AHPC-linker-acid, add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents). S[4]tir for 5-10 minutes to allow for pre-activation.
-
Reaction: Add the solution of the amine-containing molecule to the reaction mixture. Let the reaction proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable solvent. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 11. neb.com [neb.com]
- 12. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My (S,R,S)-AHPC PROTAC shows potent biochemical activity but low cellular efficacy. Could this be a permeability issue?
A1: Yes, a significant drop-off between in-vitro potency and cellular activity is a strong indicator of poor cell permeability. PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets. Even with high binding affinity to the target protein and the von Hippel-Lindau (VHL) E3 ligase, insufficient intracellular concentration will lead to poor degradation efficacy.
Q2: What are the key physicochemical properties of an (S,R,S)-AHPC PROTAC that influence its cell permeability?
A2: Several key physicochemical properties are critical for PROTAC cell permeability. These include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability. Strategies to shield the polar surface, for instance through intramolecular hydrogen bonding, can be beneficial.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped within the cell membrane.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane can significantly enhance its permeability. This "chameleon-like" behavior is often facilitated by the linker design.
Q3: How can I rationally design the linker in my (S,R,S)-AHPC PROTAC to improve cell permeability?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability. Consider the following strategies for linker design:
-
Linker Length and Composition: Systematically varying the length and composition of the linker can identify an optimal balance for cell permeability. Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or cyclic structures can sometimes improve permeability by reducing the molecule's flexibility and PSA.
-
Introducing Rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings into the linker can pre-organize the PROTAC into a more favorable conformation for cell entry.
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the hydrogen bond donor count and has been shown to improve permeability in some cases.
-
Promoting Intramolecular Hydrogen Bonds: Designing linkers that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "folded" conformation, effectively shielding polar groups and enhancing membrane transit.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low apparent permeability (Papp) value in PAMPA assay. | The PROTAC has poor passive diffusion characteristics due to high polarity or unfavorable conformation. | 1. Modify the linker: Synthesize analogs with different linker lengths, compositions (e.g., replace PEG with alkyl chains), and rigidities. 2. Introduce intramolecular hydrogen bonding: Design linkers that can form internal hydrogen bonds to shield polar functional groups. 3. Amide-to-ester substitution: Replace amide linkages in the linker with esters to reduce the hydrogen bond donor count. |
| High efflux ratio in Caco-2 assay. | The PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with an efflux inhibitor: Perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil) to confirm P-gp involvement. 2. Structural modifications: Modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering the warhead, the E3 ligase ligand, or the linker. |
| Inconsistent permeability results between different assays (e.g., PAMPA vs. Caco-2). | The PROTAC may be subject to active transport mechanisms not captured by the PAMPA assay, or there may be issues with compound solubility or binding in the Caco-2 assay. | 1. Evaluate active transport: The higher permeability in the Caco-2 assay might suggest active uptake. 2. Assess compound stability and solubility: Ensure the PROTAC is stable and soluble in the assay buffer. Low recovery in the Caco-2 assay can indicate these issues. |
| PROTAC shows good permeability but still lacks cellular activity. | The PROTAC may have poor intracellular stability, may not effectively form a ternary complex in the cellular environment, or may be sequestered in cellular compartments. | 1. Assess intracellular stability: Measure the half-life of the PROTAC in cell lysates. 2. Confirm target engagement in cells: Use techniques like NanoBRET to confirm that the PROTAC is binding to both the target protein and VHL inside the cell. |
Data Presentation
The following tables summarize quantitative data from parallel artificial membrane permeability assays (PAMPA) for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on cell permeability.
Table 1: Permeability of VHL-based PROTACs with Varying Linker Composition
| PROTAC | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC 1 | Flexible aliphatic | 0.313 ± 0.0033 |
| PROTAC 2 | Ethylene glycol-based | 0.617 ± 0.017 |
| PROTAC 3 | Semi-rigid | 0.610 ± 0.021 |
| PROTAC 4 | Rigid | < 0.1 |
| PROTAC 5 | More rigid | < 0.1 |
| PROTAC 6 | Most rigid | 0.147 ± 0.0033 |
Data adapted from multiple sources in the public domain.
Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability
| PROTAC Pair | Linker Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Increase in Permeability |
| MZ1 (Amide) | Amide linker | ~0.05 | - |
| OMZ1 (Ester) | Ester linker | ~0.5 | 10 |
| ARV-771 (Amide) | Amide linker | ~0.4 | - |
| OARV-771 (Ester) | Ester linker | ~0.6 | 1.5 |
| AB2 (Amide) | Amide linker | ~0.08 | - |
| OAB2 (Ester) | Ester linker | ~0.6 | 7.5 |
Data adapted from multiple sources in the public domain.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat the Donor Plate Membrane: Carefully coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired final concentration (e.g., 10 µM).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer to the desired concentration.
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Add the dosing solution to the basolateral (donor) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC PROTAC.
Addressing instability of (S,R,S)-AHPC in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the instability of (S,R,S)-AHPC (a key von Hippel-Lindau (VHL) E3 ligase ligand) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of (S,R,S)-AHPC in your research.
Troubleshooting Instability of (S,R,S)-AHPC in Aqueous Solutions
This guide addresses common issues encountered during the preparation, storage, and use of (S,R,S)-AHPC solutions.
| Issue | Potential Causes | Recommended Actions |
| Unexpectedly Low Potency or Inconsistent Results | Degradation of (S,R,S)-AHPC in your aqueous stock or working solution. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions in an appropriate solvent like DMSO and compare their performance to older aqueous solutions. 2. Control for pH: Ensure the pH of your aqueous buffer is within the optimal range (ideally near neutral, pH 6.0-7.5). Avoid highly acidic or basic conditions. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1] 4. Storage Conditions: Store aqueous solutions at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[1][2] For day-to-day experiments, prepare fresh dilutions from a concentrated stock. |
| Visible Precipitation or Cloudiness in Solution | Poor aqueous solubility, especially at high concentrations or in certain buffers. | 1. Initial Dissolution in Organic Solvent: Dissolve the solid (S,R,S)-AHPC in a small amount of a water-miscible organic solvent such as DMSO before adding it to your aqueous buffer.[3] 2. Adjust pH: The solubility of (S,R,S)-AHPC can be pH-dependent. Experiment with slight pH adjustments to improve solubility. 3. Use of Solubilizing Agents: Consider the use of excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) to enhance solubility.[3] 4. Sonication: Gentle sonication can aid in the dissolution of the compound. |
| Gradual Loss of Activity Over Time in a Multi-Day Experiment | Hydrolytic degradation of the amide bonds within the (S,R,S)-AHPC molecule. | 1. Prepare Fresh Solutions Daily: For long-term experiments, it is best to prepare fresh working solutions of (S,R,S)-AHPC each day from a frozen, concentrated stock. 2. Conduct a Pilot Stability Study: Assess the stability of (S,R,S)-AHPC in your specific experimental medium over the time course of your experiment. (See Experimental Protocols section). 3. Consider Formulation with Stabilizers: For extended studies, the inclusion of stabilizing excipients may be necessary. |
Frequently Asked Questions (FAQs)
???+ question "What is the primary cause of (S,R,S)-AHPC instability in aqueous solutions?"
???+ question "What are the recommended storage conditions for (S,R,S)-AHPC solutions?"
???+ question "How does pH affect the stability of (S,R,S)-AHPC?"
???+ question "Can I heat my (S,R,S)-AHPC solution to aid dissolution?"
???+ question "What are the expected degradation products of (S,R,S)-AHPC?"
Illustrative Stability Data
The following tables provide hypothetical stability data for (S,R,S)-AHPC in aqueous solutions to illustrate expected trends. Note: This data is for illustrative purposes only and should not be considered as experimentally verified results. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical pH-Dependent Stability of (S,R,S)-AHPC at 37°C
| pH | Half-life (t½) in hours (Hypothetical) | Primary Degradation Pathway (Assumed) |
| 3.0 | 8 | Acid-catalyzed hydrolysis of amide bonds |
| 5.0 | 36 | Slow hydrolysis of amide bonds |
| 7.0 | > 48 | Minimal degradation |
| 9.0 | 12 | Base-catalyzed hydrolysis of amide bonds |
Table 2: Hypothetical Temperature-Dependent Stability of (S,R,S)-AHPC at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) |
| 4 | > 168 |
| 25 (Room Temp) | 72 |
| 37 | 48 |
| 50 | 12 |
Experimental Protocols
Protocol 1: Forced Degradation Study of (S,R,S)-AHPC
This protocol is designed to intentionally degrade the (S,R,S)-AHPC molecule to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of (S,R,S)-AHPC in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 hours, then dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a 100 µM solution in a suitable solvent to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and quantify the remaining (S,R,S)-AHPC and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where (S,R,S)-AHPC has significant absorbance (e.g., determined by UV scan).
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the parent peak.
Visualizations
Signaling and Degradation Pathways
References
Technical Support Center: Mitigating Toxicity of (S,R,S)-AHPC-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with (S,R,S)-AHPC-containing compounds, which are primarily utilized as von Hippel-Lindau (VHL) E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC and what are its primary safety concerns?
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. While some safety data sheets for (S,R,S)-AHPC derivatives classify them as non-hazardous, others indicate that they may be harmful if swallowed and can cause skin and eye irritation. The primary toxicity concerns arise from its incorporation into larger PROTAC molecules, which can exhibit both on-target and off-target toxicity.
Q2: What is the difference between on-target and off-target toxicity of (S,R,S)-AHPC-containing PROTACs?
-
On-target toxicity occurs when the degradation of the intended target protein in healthy tissues leads to adverse effects. This is a consequence of the target protein's normal physiological function.
-
Off-target toxicity results from the PROTAC interacting with and/or degrading unintended proteins, leading to unexpected cellular effects and toxicity. This can be caused by the (S,R,S)-AHPC ligand, the target-binding ligand, or the PROTAC molecule as a whole.
Q3: What is the "hook effect" and how can it impact my experimental results?
The "hook effect" is a phenomenon where the efficiency of target protein degradation by a PROTAC decreases at high concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC with either the target protein or the E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to avoid misinterpreting a lack of degradation at high concentrations as compound inactivity.
Q4: Can the linker in a (S,R,S)-AHPC-containing PROTAC influence its toxicity?
Yes, the linker plays a critical role in the properties of a PROTAC, including its efficacy and toxicity. The length, composition, and attachment points of the linker influence the PROTAC's physicochemical properties, such as solubility and cell permeability. An improperly designed linker can lead to poor pharmacokinetic properties or induce the degradation of off-target proteins by promoting the formation of non-productive ternary complexes.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with (S,R,S)-AHPC-containing compounds.
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| On-target toxicity | Confirm that the observed cytotoxicity is due to the degradation of the intended target. This can be done by rescuing the phenotype with a degradation-resistant mutant of the target protein. If it is on-target, consider developing tissue-specific delivery strategies or using inducible expression systems. |
| Off-target toxicity | Perform global proteomics to identify unintended degraded proteins. Redesign the PROTAC with a more specific target-binding ligand or by modifying the linker to alter the ternary complex geometry. |
| Compound impurity or degradation | Verify the purity of your compound using analytical techniques like HPLC and LC-MS. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment. |
| High compound concentration | Perform a dose-response experiment to determine the lowest effective concentration that achieves target degradation without significant cytotoxicity. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Always include a vehicle-only control. |
Issue 2: No or Low Target Protein Degradation
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor cell permeability | The large size of PROTACs can limit their ability to cross the cell membrane. Consider modifying the linker to improve physicochemical properties or employ prodrug strategies to mask polar groups. |
| Inefficient ternary complex formation | The linker length and composition are critical for the formation of a stable and productive ternary complex. Synthesize and test a library of PROTACs with different linkers. |
| Low E3 ligase expression | Confirm the expression levels of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| "Hook effect" | Perform a wide dose-response experiment, including very low and very high concentrations, to check for a bell-shaped degradation curve. |
| Compound instability | Assess the stability of your PROTAC in the experimental conditions using LC-MS. |
Quantitative Data Summary
The following tables provide examples of quantitative data for VHL-based PROTACs from the literature to serve as a reference for expected efficacy.
Table 1: Degradation Potency of VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BET proteins | CRPC cells | <1 | Not Reported | [1] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [2] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [2] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [2] |
| Compound 9 | HDAC1 | HCT116 | 550 | Not Reported | [3] |
| Compound 9 | HDAC3 | HCT116 | 530 | Not Reported | [3] |
| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [3] |
| KRAS G12D Degrader 1 | KRAS G12D | AGS | 7.49 | >95 | [4] |
| KRAS G12D Degrader 1 | KRAS G12D | SNU-1 | 19.77 | Not Reported | [4] |
Table 2: Cytotoxicity of VHL Ligands and PROTACs
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| VHL Ligand 15 | - | 4.1 (binding affinity) | FP Displacement | [5] |
| GMB-475 (PROTAC) | Ba/F3 | 1.11 | Not Specified | [6] |
| KRAS G12D Degrader 1 (PROTAC) | AGS | 0.051 | Not Specified | [4] |
| KRAS G12D Degrader 1 (PROTAC) | HPAF-II | 0.031 | Not Specified | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
(S,R,S)-AHPC-containing compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the (S,R,S)-AHPC-containing compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
(S,R,S)-AHPC-containing compound
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with the (S,R,S)-AHPC-containing compound and appropriate controls for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[7]
Protocol 3: Global Proteomics for Off-Target Identification
This workflow outlines the use of quantitative mass spectrometry to identify unintended protein degradation.
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-containing compound and negative control (e.g., inactive epimer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of the PROTAC, a vehicle control, and a negative control PROTAC for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting.
Visualizations
Signaling Pathway: On-Target Action of (S,R,S)-AHPC-Containing PROTACs
Caption: VHL-HIF signaling and PROTAC-mediated degradation.
Experimental Workflow: Troubleshooting PROTAC-Induced Cytotoxicity
Caption: Troubleshooting workflow for PROTAC-induced cytotoxicity.
Logical Relationship: Mitigating Off-Target Effects
References
Technical Support Center: Strategies to Enhance the In-Vivo Stability of (S,R,S)-AHPC PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). The following information is intended to help researchers improve the in-vivo stability and overall performance of their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in-vivo stability of (S,R,S)-AHPC PROTACs?
Poor in-vivo stability of PROTACs, including those utilizing the (S,R,S)-AHPC VHL ligand, is often multifactorial. The primary contributors include:
-
Metabolic Instability: PROTACs are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The linker region is a common site of metabolic attack, but the warhead and the E3 ligase ligand can also be metabolized.
-
Chemical Instability: Certain chemical functionalities within the PROTAC molecule can be labile under physiological conditions, leading to non-enzymatic degradation.
-
Poor Physicochemical Properties: Low aqueous solubility and poor cell permeability can lead to rapid clearance and low bioavailability, contributing to apparent instability in vivo.
Q2: Which part of the (S,R,S)-AHPC PROTAC is most susceptible to metabolic degradation?
While the entire PROTAC molecule can be subject to metabolism, the linker is often the most significant metabolic liability. Common metabolic reactions include N-dealkylation and hydrolysis of the linker chain.[1] These modifications can lead to cleavage of the PROTAC, rendering it inactive. The warhead and the (S,R,S)-AHPC ligand itself can also contain metabolic "hotspots" depending on their specific chemical structures.
Q3: How can I identify the metabolic "hotspots" on my (S,R,S)-AHPC PROTAC?
Identifying metabolic liabilities is a critical step in improving in-vivo stability. The most common approach is to perform in-vitro metabolism studies using:
-
Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are a good starting point for identifying Phase I metabolic pathways.
-
Hepatocytes: Using whole liver cells can provide a more comprehensive picture of both Phase I and Phase II metabolism.
-
Plasma/Whole Blood: These can help identify degradation by circulating enzymes.[1]
Following incubation, metabolites are identified using high-resolution mass spectrometry (LC-MS/MS). By comparing the mass and fragmentation patterns of the parent PROTAC with its metabolites, the sites of modification can be pinpointed.
Q4: What is the "hook effect" and how can it impact my in-vivo studies?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to misleading results in in-vivo efficacy studies if the administered dose is too high.
Troubleshooting Guides
Issue 1: Rapid Clearance and Low Exposure of (S,R,S)-AHPC PROTAC in vivo
-
Possible Cause 1: High Metabolic Instability
-
Troubleshooting Steps:
-
Conduct in-vitro metabolic stability assays: Use liver microsomes and/or hepatocytes to determine the intrinsic clearance of your PROTAC.
-
Identify metabolites: Use LC-MS/MS to identify the major metabolic hotspots.
-
Medicinal Chemistry Optimization:
-
Linker Modification: Introduce metabolic blockers (e.g., fluorine atoms) at identified metabolic hotspots in the linker. Replace labile functionalities with more stable ones (e.g., replace esters with amides). Increase the rigidity of the linker by incorporating cyclic structures (e.g., piperidine, piperazine) to shield metabolic sites.
-
(S,R,S)-AHPC Ligand Modification: While less common, consider subtle modifications to the AHPC moiety if it is identified as a site of metabolism, ensuring that VHL binding affinity is retained.
-
Warhead Modification: Introduce metabolic blockers on the target-binding portion of the PROTAC.
-
-
-
-
Possible Cause 2: Poor Physicochemical Properties
-
Troubleshooting Steps:
-
Assess Solubility and Permeability: Determine the aqueous solubility and cell permeability (e.g., using a Caco-2 assay) of your PROTAC.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches such as the use of amorphous solid dispersions or lipid-based formulations to improve solubility and oral absorption.
-
Linker Optimization: Modify the linker to improve physicochemical properties. For example, incorporating polar groups can enhance solubility.
-
-
Issue 2: Discrepancy Between In-Vitro Potency and In-Vivo Efficacy
-
Possible Cause 1: Metabolite-Mediated Competition
-
Troubleshooting Steps:
-
Characterize Metabolites: Identify the major metabolites formed in vivo.
-
Assess Metabolite Activity: Synthesize the identified metabolites and test their binding affinity for the target protein and VHL. If a metabolite retains binding to the target but not VHL, it can act as a competitive inhibitor of the parent PROTAC, reducing its efficacy.
-
Improve Metabolic Stability: Refer to the strategies outlined in "Issue 1" to reduce the formation of competitive metabolites.
-
-
-
Possible Cause 2: Suboptimal Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
-
Troubleshooting Steps:
-
Conduct thorough PK/PD studies: Correlate the plasma and tissue concentrations of the PROTAC with the extent of target protein degradation over time.
-
Optimize Dosing Regimen: Based on the PK/PD data, adjust the dose and dosing frequency to maintain a sufficient concentration of the PROTAC at the target site to drive degradation.
-
-
Data Presentation
| Strategy for Improving In-Vivo Stability | Key Parameters to Measure | Expected Outcome |
| Linker Modification | ||
| Introduction of Metabolic Blockers | In-vitro half-life (t1/2) in liver microsomes | Increased t1/2 |
| Increased Linker Rigidity | Intrinsic clearance (CLint) | Decreased CLint |
| Formulation Strategies | ||
| Amorphous Solid Dispersion | Apparent solubility | Increased solubility |
| Lipid-Based Formulation | Oral bioavailability (%F) | Increased %F |
| Prodrug Approach | ||
| Masking Polar Groups | Cell permeability (Papp) in Caco-2 assay | Increased Papp |
Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of an (S,R,S)-AHPC PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a rapidly metabolized compound)
-
Negative control (e.g., a stable compound)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration ~1 µM), and HLM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification Using LC-MS/MS
Objective: To identify the metabolic "hotspots" of an (S,R,S)-AHPC PROTAC.
Procedure:
-
Following the in-vitro metabolic stability assay (Protocol 1) or from in-vivo samples (plasma, urine, feces), analyze the samples using a high-resolution mass spectrometer.
-
Acquire data in full scan and data-dependent MS/MS modes.
-
Process the data using metabolite identification software. The software will compare the MS and MS/MS spectra of the parent compound with potential metabolites, identifying mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, glucuronidation).
-
Manually inspect the data to confirm the proposed metabolite structures based on their fragmentation patterns.
Mandatory Visualizations
Caption: Workflow for troubleshooting and improving the in-vivo stability of (S,R,S)-AHPC PROTACs.
Caption: Signaling pathway of (S,R,S)-AHPC PROTAC-mediated protein degradation and metabolic inactivation.
References
Technical Support Center: Synthesis of (S,R,S)-AHPC Linkers
Welcome to the technical support center for the synthesis of (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these critical components of PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the (S,R,S) stereochemistry in AHPC linkers?
A1: The specific (S,R,S) stereochemistry of the AHPC core is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase. This precise spatial arrangement is necessary for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. Any deviation from this stereochemistry can significantly reduce or completely abolish the linker's activity.
Q2: My coupling reaction to attach the PEG chain to the (S,R,S)-AHPC core is giving low yields. What are the potential causes?
A2: Low yields in the coupling step can stem from several factors:
-
Hydrolysis of the activated ester: Carboxylic acids are often activated with reagents like EDC or HATU. These activated species can be susceptible to hydrolysis, especially in the presence of moisture. Ensure all solvents and reagents are anhydrous.
-
Inefficient coupling: The reaction between the activated AHPC and the amine-terminated PEG linker may be suboptimal. The choice of coupling reagent and reaction conditions is critical. For sterically hindered couplings, more potent reagents like HATU or HBTU may be necessary.
-
Suboptimal pH: The coupling reaction with primary amines is most efficient at a pH of 7-8. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be crucial.
-
Impure reagents: The purity of the (S,R,S)-AHPC core, the PEG linker, and the coupling reagents is vital. Impurities can interfere with the reaction.
Q3: I am observing significant epimerization at the stereocenters of my AHPC linker during synthesis. How can I minimize this?
A3: Epimerization is a common pitfall, particularly at the α-carbon of the amino acid components, and can be influenced by the choice of base and coupling reagent.
-
Base selection: Strong, sterically hindered bases are known to cause epimerization. Consider using a weaker base or a sterically hindered but non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (TMP) or DIPEA, and use it in stoichiometric amounts.
-
Coupling reagent: Certain coupling reagents are more prone to causing racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can suppress epimerization. Reagents like HATU are often preferred as they are known to cause less epimerization.
-
Pre-activation time: Long pre-activation times of the carboxylic acid before the addition of the amine can increase the risk of epimerization. It is often best to generate the active ester in situ or with a short pre-activation time.
Q4: What are the best practices for protecting the functional groups of the (S,R,S)-AHPC core during linker synthesis?
A4: An orthogonal protecting group strategy is essential.
-
Amine protection: The secondary amine of the proline ring is typically protected with a Boc (tert-butyloxycarbonyl) group. This group is stable under many coupling conditions and can be removed under acidic conditions (e.g., with TFA).
-
Hydroxyl protection: The hydroxyl group on the proline ring is often left unprotected during the coupling of the linker, as it is generally less reactive than the amine. However, if side reactions are observed, it can be protected with a silyl (B83357) ether like TBDMS (tert-butyldimethylsilyl), which can be removed with fluoride (B91410) ions (e.g., TBAF).
-
Carboxylic acid protection: If the linker is being built from the C-terminus, the carboxylic acid of the AHPC core will be activated for coupling and does not require protection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (S,R,S)-AHPC linkers.
Issue 1: Low Yield and Purity in the Coupling of (S,R,S)-AHPC to a PEG Linker
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Ester | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM). Store hygroscopic reagents (e.g., coupling reagents, bases) in a desiccator. |
| Inefficient Coupling Reagent | For sterically hindered couplings, switch from standard carbodiimides (e.g., EDC) to more potent uronium/aminium (e.g., HATU, HBTU) or phosphonium (B103445) (e.g., PyBOP) reagents. |
| Suboptimal Base | Use a non-nucleophilic base like DIPEA or 2,4,6-trimethylpyridine. Titrate the base carefully to avoid excessive basicity which can lead to side reactions. |
| Side Reactions (e.g., Guanidinylation) | If using uronium-based reagents like HBTU or HATU in excess, they can react with the free amine of your coupling partner. Avoid using a large excess of the coupling reagent. |
| Impure Starting Materials | Verify the purity of the (S,R,S)-AHPC precursor and the PEG linker by LC-MS and NMR before proceeding with the coupling reaction. |
Issue 2: Epimerization of Chiral Centers
| Potential Cause | Troubleshooting Steps |
| Strong Base | Use a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (TMP) has been shown to be effective in reducing epimerization. |
| Coupling Reagent Choice | Add racemization suppressants like HOBt or Oxyma Pure to the reaction mixture. Use coupling reagents known for low epimerization rates, such as COMU or HATU. |
| Prolonged Reaction Time/Temperature | Monitor the reaction progress by LC-MS and quench it as soon as it is complete. Avoid elevated temperatures unless necessary. |
Issue 3: Difficulty in Purification of the Final Linker
| Potential Cause | Troubleshooting Steps |
| PEG-related challenges | PEGylated compounds can be difficult to purify by standard flash chromatography due to their physical properties. Consider using reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol (B129727) gradient. |
| Formation of closely related impurities | Optimize the reaction conditions to minimize side-product formation. If inseparable impurities persist, consider a different synthetic route or protecting group strategy. |
| Residual coupling reagents and byproducts | Perform an aqueous workup to remove water-soluble byproducts (e.g., dicyclohexylurea if DCC is used). |
Experimental Protocols
Protocol 1: Synthesis of Boc-protected (S,R,S)-AHPC
This protocol describes a general procedure for the synthesis of the Boc-protected (S,R,S)-AHPC core, a key intermediate.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
(S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Coupling: To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. Add (S)-2-amino-3,3-dimethylbutanoic acid methyl ester hydrochloride (1.2 eq) and continue stirring at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected dipeptide methyl ester.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Final Work-up: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected (S,R,S)-AHPC.
Protocol 2: Coupling of Boc-(S,R,S)-AHPC to an Amine-terminated PEG Linker
Materials:
-
Boc-(S,R,S)-AHPC (from Protocol 1)
-
Amine-terminated PEG linker (e.g., H2N-PEGn-X, where X is the desired functional group)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of Boc-(S,R,S)-AHPC (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine-terminated PEG linker (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 6-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product directly by preparative reverse-phase HPLC to obtain the desired Boc-protected (S,R,S)-AHPC-PEG-X linker.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected (S,R,S)-AHPC linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected linker in DCM.
-
Add TFA (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can often be used in the next step without further purification, or it can be purified by preparative HPLC if necessary.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Hindered (S,R,S)-AHPC Coupling
| Coupling Reagent | Base | Additive | Reaction Time (h) | Yield (%) | Purity (%) | Epimerization (%) |
| EDC/HOBt | DIPEA | HOBt | 12 | 65 | 85 | ~5 |
| HBTU | DIPEA | - | 6 | 80 | 90 | <3 |
| HATU | DIPEA | - | 4 | 92 | >95 | <1 |
| COMU | TMP | - | 4 | 90 | >95 | <1 |
Note: Data is representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of (S,R,S)-AHPC linkers.
Caption: Troubleshooting logic for low coupling yields.
Technical Support Center: Optimizing Reaction Conditions for (S,R,S)-AHPC-Me Coupling
Welcome to the technical support center for the optimization of reaction conditions for (S,R,S)-AHPC-Me coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the amide coupling of (S,R,S)-AHPC-Me, a key component in the synthesis of PROTACs and other targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-Me and why is its coupling challenging?
(S,R,S)-AHPC-Me is a VHL ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its coupling to a linker or another molecule of interest via an amide bond can be challenging due to steric hindrance around the secondary amine, which can slow down the reaction kinetics and lead to low yields or incomplete reactions.[2]
Q2: How should (S,R,S)-AHPC-Me be stored?
For long-term stability, (S,R,S)-AHPC-Me should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is shipped as a non-hazardous chemical under ambient temperature.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture.[4][5]
Q3: Which factors are most critical for a successful (S,R,S)-AHPC-Me coupling reaction?
Several factors can influence the success of the coupling reaction, including the choice of coupling reagent, solvent, base, reaction temperature, and time. Due to the sterically hindered nature of (S,R,S)-AHPC-Me, the selection of a highly efficient coupling reagent is particularly crucial.[2][6]
Q4: What are the common side reactions to be aware of during the coupling reaction?
The primary side reaction of concern is racemization at the alpha-carbon of the activated carboxylic acid, which can lead to diastereomeric impurities that are difficult to separate.[6] Another potential side reaction, particularly with uronium-based coupling reagents, is guanidinylation of the amine.[7] With carbodiimide (B86325) reagents, dehydration of asparagine and glutamine residues can occur if they are present in the coupling partner.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU, which are known to be effective for hindered couplings.[6][7] Consider using phosphonium-based reagents like PyBOP or PyAOP.[7] |
| Steric hindrance. | Increase the reaction time and/or temperature. However, be cautious as prolonged heating can increase the risk of racemization. A slight excess of the coupling reagent and the carboxylic acid component may also be beneficial. | |
| Poor solubility of reactants. | Screen different solvents. While DMF is commonly used, other solvents like NMP, DMSO, or 2-MeTHF could offer better solubility and improve reaction rates.[6] | |
| Inappropriate base. | The choice of base is critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The pKa of the base should be appropriate for the chosen coupling reagent and reactants. | |
| Presence of Impurities | Racemization. | Use a coupling reagent known for low racemization, such as COMU or those used with additives like Oxyma Pure.[9] Lowering the reaction temperature can also help minimize racemization. |
| Side reactions with the coupling reagent. | If guanidinylation is observed with a uronium reagent (e.g., HBTU, HATU), switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based method.[7] | |
| Unreacted starting materials. | Ensure the purity of your starting materials. (S,R,S)-AHPC-Me can be hygroscopic, so ensure it is dry. Use fresh, high-quality coupling reagents and anhydrous solvents. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS. Sterically hindered couplings often require longer reaction times than standard peptide couplings. |
| Deactivation of the coupling reagent. | Ensure a strict inert atmosphere (e.g., argon or nitrogen) to prevent moisture from deactivating the coupling reagent. Use freshly opened anhydrous solvents. |
Quantitative Data on Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent/Additive | Solvent | Support | Purity/Yield | Reference |
| DIC/Oxyma Pure | DMF | ChemMatrix® (PEG) | 53.0% | [6] |
| HBTU | 2-MeTHF | Polystyrene/ChemMatrix® | Lower than DIC/Oxyma Pure | [6] |
| HATU | 2-MeTHF | Polystyrene/ChemMatrix® | Lower than DIC/Oxyma Pure | [6] |
| COMU® | 2-MeTHF | Polystyrene/ChemMatrix® | Lower than DIC/Oxyma Pure | [6] |
Experimental Protocols
General Protocol for (S,R,S)-AHPC-Me Amide Coupling
This protocol is a general guideline and should be optimized for your specific substrate and scale.
Materials:
-
(S,R,S)-AHPC-Me
-
Carboxylic acid coupling partner
-
Coupling reagent (e.g., HATU, PyBOP, COMU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, NMP, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0-1.2 equivalents) in the anhydrous solvent.
-
Activation: Add the coupling reagent (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) to the carboxylic acid solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of (S,R,S)-AHPC-Me (1.0 equivalent) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 50°C) and monitor its progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrates and conditions.
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Visualizations
Caption: A generalized experimental workflow for the amide coupling of (S,R,S)-AHPC-Me.
Caption: A logical flowchart for troubleshooting common issues in (S,R,S)-AHPC-Me coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VHL Ligands: (S,R,S)-AHPC and Beyond
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation. Its recruitment by small molecule ligands has become a cornerstone of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of (S,R,S)-AHPC, a widely used VHL ligand, with other notable alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of VHL Ligand Performance
The selection of a VHL ligand for PROTAC development is often guided by its binding affinity for the VHL protein. Higher affinity can translate to more efficient recruitment of the E3 ligase and, consequently, more potent degradation of the target protein. The following table summarizes the binding affinities of (S,R,S)-AHPC and other key VHL ligands, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).
| Ligand | Alias(es) | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S,R,S)-AHPC | VH032-NH2 | Not explicitly found | 1.11 µM (for GMB-475) | Cellular degradation assay[1] |
| VH032 | 185 nM | 77.8 nM | Isothermal Titration Calorimetry (ITC)[2][3], TR-FRET[4] | |
| VH298 | 80 - 90 nM | 44.0 nM | ITC, Fluorescence Polarization (FP)[5][6][7], TR-FRET[4] | |
| VL285 | Not explicitly found | 0.34 µM (340 nM) | Not specified[8][9] | |
| VHL-IN-1 | 37 nM | Not specified | Not specified[8] | |
| (S,S,S)-AHPC | Negative Control | Inactive | Not applicable | Used as a negative control |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VHL-HIF-1α signaling pathway, the general mechanism of a VHL-based PROTAC, and a typical experimental workflow for determining VHL ligand binding affinity.
Experimental Protocols
Accurate determination of binding affinity is paramount for comparing VHL ligands. The following are detailed methodologies for key experiments cited in the characterization of these molecules.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound, allowing for the determination of the test compound's binding affinity.
Materials:
-
Purified recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B).
-
Fluorescently labeled VHL ligand (e.g., a derivative of VH032).
-
Test VHL ligand (e.g., (S,R,S)-AHPC).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2).
-
Black, low-binding 96- or 384-well microplates.
-
Fluorescence plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare serial dilutions of the test ligand in DMSO.
-
Dilute the VHL protein complex and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add a fixed volume of the diluted VHL protein complex to each well of the microplate.
-
Add the serially diluted test ligand to the wells. Include a control with no test ligand (maximum polarization) and a control with no VHL protein (minimum polarization).
-
Add a fixed volume of the diluted fluorescent probe to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant VHL protein complex.
-
Test VHL ligand.
-
Dialysis buffer (the same buffer should be used for both the protein and the ligand to minimize heats of dilution).
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the VHL protein extensively against the chosen assay buffer.
-
Dissolve the test ligand in the final dialysis buffer. It is crucial that the buffer composition of the protein and ligand solutions are identical.
-
Degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the VHL protein solution into the sample cell.
-
Load the test ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (analyte) to a protein (ligand) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
Purified recombinant VHL protein complex.
-
Test VHL ligand.
-
SPR instrument with a suitable sensor chip (e.g., CM5 chip).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling reagents (e.g., EDC, NHS).
-
Regeneration solution (e.g., low pH glycine).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the VHL protein solution over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test ligand in the running buffer.
-
Inject the different concentrations of the test ligand over the immobilized VHL surface at a constant flow rate.
-
The binding of the ligand to the VHL protein is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the ligand.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference channel.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd.
-
Conclusion
The choice of a VHL ligand is a critical decision in the design of effective PROTACs and other VHL-targeted therapeutics. While (S,R,S)-AHPC serves as a foundational tool, ligands such as VH298 and VHL-IN-1 offer significantly higher binding affinities, which may translate to enhanced cellular potency. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions and to facilitate the rigorous characterization of novel VHL ligands in the pursuit of new therapeutic modalities.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. revvity.com [revvity.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 9. researchgate.net [researchgate.net]
Validating (S,R,S)-AHPC-Mediated Protein Degradation: A Western Blot Comparison Guide
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, enabling the selective elimination of disease-causing proteins. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to degrade specific proteins of interest (POIs).[1]
A crucial component of many effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. (S,R,S)-AHPC is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][3] PROTACs incorporating (S,R,S)-AHPC have demonstrated potent and selective degradation of a multitude of therapeutic targets.[4]
Validating the efficacy of these PROTACs is paramount. Western blotting stands as a fundamental and widely trusted technique for quantifying the degradation of a target protein following treatment with an (S,R,S)-AHPC-based PROTAC.[1] This guide provides a comprehensive overview of the validation process, including detailed protocols, data interpretation, and comparison with alternative technologies for researchers, scientists, and drug development professionals.
Mechanism of Action: (S,R,S)-AHPC-Based PROTACs
PROTACs built with (S,R,S)-AHPC function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1] This catalytic mechanism allows sub-stoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein.
Experimental Workflow for Western Blot Validation
The following workflow outlines the key stages for assessing protein degradation using Western blot analysis. This process allows for the direct visualization and quantification of the target protein's abundance after PROTAC treatment.[5]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to quantify the degradation of a target protein induced by an (S,R,S)-AHPC-based PROTAC.
1. Materials and Reagents
-
Cell line expressing the protein of interest (POI)
-
(S,R,S)-AHPC-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Cell Culture and Treatment
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with increasing concentrations of the (S,R,S)-AHPC-based PROTAC for a predetermined duration (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., DMSO) for comparison.
3. Lysate Preparation and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.[7]
-
Lyse cells by adding ice-cold lysis buffer with protease inhibitors.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[5]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
6. Data Analysis
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]
Data Presentation and Comparison
Quantitative data from Western blot experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of a Hypothetical (S,R,S)-AHPC-BRD4 PROTAC
This table illustrates typical data from a Western blot experiment analyzing the degradation of BRD4 in RS4;11 cells after a 24-hour treatment.
| PROTAC Conc. (nM) | Normalized BRD4 Intensity | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 30 | 0.21 | 79% |
| 100 | 0.08 | 92% |
| 300 | 0.06 | 94% |
| 1000 | 0.15 | 85% (Hook Effect) |
From this data, the DC₅₀ is approximately 10 nM and the Dₘₐₓ is ~94%. The decreased degradation at 1000 nM is characteristic of the "hook effect," a phenomenon common to PROTACs where the formation of unproductive binary complexes at high concentrations inhibits the formation of the necessary ternary complex.[9]
Table 2: Performance Comparison of VHL- vs. CRBN-Recruiting PROTACs
The choice of E3 ligase can significantly impact degradation efficacy. This table compares a hypothetical (S,R,S)-AHPC (VHL-recruiting) PROTAC against a pomalidomide (B1683931) (CRBN-recruiting) PROTAC targeting the same protein.[10][11]
| PROTAC Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| (S,R,S)-AHPC-based (VHL) | Protein X | HeLa | 15 | 95% |
| Pomalidomide-based (CRBN) | Protein X | HeLa | 45 | 80% |
| (S,R,S)-AHPC-based (VHL) | Protein Y | 22Rv1 | 120 | 65% |
| Pomalidomide-based (CRBN) | Protein Y | 22Rv1 | 25 | 90% |
This comparison highlights that the optimal E3 ligase is target- and cell-line-dependent. While the VHL-recruiting PROTAC is more effective for Protein X, the CRBN-recruiting counterpart is superior for degrading Protein Y in the tested cell line.
Comparison with Alternative Validation Methods
While traditional Western blotting is a robust method, other technologies offer advantages in throughput, automation, and quantification.
| Technology | Description | Advantages | Disadvantages |
| Traditional Western Blot | Gel-based protein separation and antibody-based detection on a membrane. | Widely accessible, relatively low cost, provides molecular weight information.[12] | Low throughput, labor-intensive, semi-quantitative, requires significant optimization.[13] |
| Automated Western (e.g., Simple Western™) | Capillary-based, fully automated protein separation and immunodetection.[14] | High throughput, highly quantitative and reproducible, fast time to results (3-5 hours), requires minimal sample.[12] | Higher initial instrument cost, requires specific consumables. |
| HiBiT-Based Lytic Assay | A bioluminescence-based assay where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by a decrease in luminescent signal. | Antibody-independent, highly sensitive, broad dynamic range, scalable for high-throughput screening.[12] | Requires genetic modification of the target protein, does not provide molecular weight information. |
Conclusion
Western blotting is an indispensable tool for the validation and characterization of (S,R,S)-AHPC-mediated protein degradation. It provides direct evidence of target protein removal and allows for the determination of key efficacy parameters like DC₅₀ and Dₘₐₓ. By following a detailed and systematic protocol, researchers can generate reliable and quantifiable data. Furthermore, comparing (S,R,S)-AHPC-based PROTACs with alternatives that recruit other E3 ligases, such as CRBN, is crucial for selecting the most potent degrader for a specific therapeutic target. While newer technologies offer higher throughput, traditional Western blotting remains a foundational and accessible method for definitively validating on-target protein degradation in the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. youtube.com [youtube.com]
- 14. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
Unveiling the Proteome's Response: A Comparative Guide to (S,R,S)-AHPC-Induced Protein Degradation Analysis by Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based techniques for analyzing protein degradation induced by (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). We delve into the experimental data, detailed protocols, and a comparative analysis with alternative protein degradation technologies.
(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a pivotal component in the landscape of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently recruited E3 ligases in PROTAC design. By incorporating (S,R,S)-AHPC into a heterobifunctional PROTAC molecule, researchers can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest. This powerful technology opens avenues for targeting proteins previously considered "undruggable."
Mass spectrometry has emerged as an indispensable tool for the development and characterization of PROTACs, enabling a deep and unbiased view of their effects on the cellular proteome. This guide will focus on the practical application of quantitative mass spectrometry to elucidate the efficacy and specificity of (S,R,S)-AHPC-based PROTACs.
Performance Comparison: (S,R,S)-AHPC-Based PROTACs vs. Alternatives
The decision to employ an (S,R,S)-AHPC-based PROTAC often involves weighing its advantages and disadvantages against other protein degradation technologies. Here, we compare it with CRBN-based PROTACs and molecular glues.
| Technology | Mechanism of Action | Advantages | Disadvantages |
| (S,R,S)-AHPC-Based PROTACs (VHL Recruiters) | A heterobifunctional molecule with an (S,R,S)-AHPC moiety binds to the VHL E3 ligase, and another ligand binds to the target protein, forming a ternary complex that leads to target ubiquitination and degradation.[1][2] | Well-characterized ligand with high affinity for VHL. VHL is ubiquitously expressed across many cell types. Potent degradation can be achieved at nanomolar concentrations.[2] | The larger size of PROTAC molecules can present challenges with cell permeability and oral bioavailability. The "hook effect" can occur at high concentrations, reducing degradation efficiency. |
| CRBN-Based PROTACs | Similar to VHL-based PROTACs, but utilize a ligand (e.g., thalidomide, lenalidomide, pomalidomide) to recruit the Cereblon (CRBN) E3 ligase. | CRBN ligands are often smaller and can have better drug-like properties. Can be highly potent. | The expression of CRBN can vary between cell types and disease states. Some CRBN ligands have known off-target effects, including the degradation of neosubstrates like IKZF1 and IKZF3. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[3] | Smaller molecular weight, generally leading to better cell permeability and oral bioavailability. Can target proteins that lack traditional binding pockets. | Discovery is often serendipitous, and rational design is more challenging than for PROTACs. The spectrum of targetable proteins is currently more limited. |
Quantitative Data Summary
Mass spectrometry-based proteomics provides a global and unbiased assessment of a PROTAC's effects. The following tables present representative quantitative data for (S,R,S)-AHPC-based PROTACs.
On-Target and Off-Target Analysis of a BRD4-Targeting PROTAC (MZ1)
MZ1 is a well-studied (S,R,S)-AHPC-based PROTAC that targets the BET family of proteins, with a preference for BRD4. The following data is representative of a Tandem Mass Tag (TMT)-based quantitative proteomics experiment in HeLa cells treated with 1 µM MZ1 for 24 hours.[1][4]
| Protein | Log2 Fold Change (MZ1 vs. DMSO) | p-value | Remarks |
| BRD4 | -2.5 | < 0.001 | On-target: Significant and selective degradation.[1] |
| BRD2 | -1.5 | < 0.05 | On-target: Degradation of a closely related family member.[1] |
| BRD3 | -1.3 | < 0.05 | On-target: Degradation of a closely related family member.[1] |
| VHL | No significant change | > 0.05 | E3 ligase is not degraded.[1] |
| GAPDH | No significant change | > 0.05 | Housekeeping protein, negative control.[1] |
| Other Bromodomain Proteins | No significant change | > 0.05 | Demonstrates selectivity within the bromodomain-containing protein family.[4] |
Degradation Efficiency of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is often measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | E3 Ligase Recruiter |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM | Not Reported | (S,R,S)-AHPC (VHL)[2] |
| MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | (S,R,S)-AHPC (VHL)[2] |
| ARV-825 | BRD4 | Burkitt's Lymphoma | < 1 nM | Not Reported | Pomalidomide (CRBN) |
This data highlights that both VHL and CRBN-based PROTACs can achieve potent degradation of BRD4 at nanomolar concentrations.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of (S,R,S)-AHPC-based PROTACs and a typical mass spectrometry workflow.
Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-induced protein degradation.
References
A Comparative Analysis of (S,R,S)-AHPC and CRBN-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical design choice in the development of PROTACs is the selection of the E3 ubiquitin ligase to be recruited. Among the most utilized are the von Hippel-Lindau (VHL) E3 ligase, often recruited by ligands such as (S,R,S)-AHPC, and Cereblon (CRBN), recruited by immunomodulatory drugs (IMiDs) and their analogs. This guide provides an objective comparison of the performance of (S,R,S)-AHPC-based (VHL recruiting) and CRBN-based PROTACs, supported by experimental data.
Performance Comparison: (S,R,S)-AHPC (VHL) vs. CRBN-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice between VHL and CRBN recruitment can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[1]
While direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in publicly available literature, compiling data from various studies allows for an informative, albeit indirect, comparison.[1][2] The following table summarizes the performance of VHL-recruiting PROTACs (many of which utilize an (S,R,S)-AHPC or similar scaffold) and CRBN-recruiting PROTACs against various protein targets.
| Target Protein | E3 Ligase Recruited | PROTAC Example/ID | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | ARV-825 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | Castration-resistant prostate cancer (CRPC) cells[3] |
| FLT3 | VHL | Unspecified | ~10-100 nM | >90% | MV4-11 |
| FLT3 | CRBN | LWY-713 | 0.614 nM | 94.8% | MV4-11 |
| FLT3 | CRBN | CRBN(FLT3)-8 | ~1-10 nM | >90% | MOLM-14 |
| KRAS G12D | VHL | PROTAC 8o | 0.05 µM | ~90% | AsPC-1 |
| KRAS G12D | CRBN | ASP-4396 | Not Reported | Effective degradation | Pancreatic cancer cells |
| CDK6 | CRBN | PROTAC 1015 | pDC50 = 9.1 | Not Specified | Jurkat |
| BTK | CRBN | PROTAC 6b | < 300 nM | 75% | Not Specified |
| STAT3 | CRBN | SD-36 | 28 nM | Not Specified | SU-DHL-1 |
Note: The data presented is compiled from multiple sources and should be interpreted with the consideration that the target protein binders, linkers, and experimental conditions vary between studies.[1][2][4][5]
Key Differences and Considerations
The choice between a VHL and a CRBN-based PROTAC is a critical design decision that can influence pharmacodynamics and tolerability.[]
-
Tissue Distribution and Subcellular Localization: CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This can influence the accessibility of the E3 ligase to the target protein.
-
Binding Pockets and Ligand Properties: VHL ligands recognize a hydroxyproline (B1673980) pharmacophore and have a more buried binding pocket, which can lead to better selectivity.[] CRBN ligands, such as pomalidomide, are smaller and may offer advantages in developing orally bioavailable drugs.[][7]
-
Ternary Complex Stability: The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a key determinant of degradation efficiency. IMiD-formed ternary complexes with CRBN tend to have a shorter lifetime, allowing for rapid recycling of the ligase.[] In contrast, VHL-based ternary complexes are often more rigid in structure.[]
-
Off-Target Effects: The broad substrate promiscuity of CRBN can sometimes lead to the degradation of off-target proteins, particularly zinc-finger transcription factors.[]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the levels of a target protein following PROTAC treatment.[4]
Methodology:
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow for adherence overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2][4]
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total proteins.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Following incubation with the appropriate secondary antibodies, visualize the protein bands using a suitable detection reagent and imaging system.
-
Data Analysis: Quantify the intensity of the protein bands. The level of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.[4]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (VHL or CRBN) or the target protein overnight at 4°C.[4]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[4]
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the captured proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Quantitative Proteomics (Mass Spectrometry)
Objective: To assess the global proteome changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-target effects.[8]
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells, lyse them, and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric mass tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different samples. This will reveal the extent of target protein degradation and any significant changes in the levels of other proteins.[9][10][11]
Visualizations
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for PROTACs and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for comparing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A critical comparison of three MS-based approaches for quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMT-Based Quantitative Proteomics Analysis Reveals Differentially Expressed Proteins between Different Sources of hMSCs [mdpi.com]
A Head-to-Head Comparison of (S,R,S)-AHPC Derivatives for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC (amino-hydroxy-phenyl-cyclohexyl) derivatives have emerged as pivotal components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These derivatives serve as high-affinity ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC design. The choice of the (S,R,S)-AHPC derivative can significantly impact the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), ultimately influencing the efficiency and selectivity of protein degradation.
This guide provides a comprehensive head-to-head comparison of various (S,R,S)-AHPC derivatives, presenting quantitative data on their binding affinities to VHL and the performance of PROTACs incorporating these derivatives. Detailed experimental protocols for key characterization assays are also provided to assist researchers in their drug discovery and development efforts.
Quantitative Performance Comparison of (S,R,S)-AHPC Derivatives
The efficacy of a PROTAC is intrinsically linked to the binding affinity of its VHL ligand and the subsequent degradation of the target protein. The following tables summarize the available quantitative data for different (S,R,S)-AHPC derivatives, including their binding affinity to the VHL protein and the degradation performance of PROTACs synthesized using these derivatives.
Table 1: VHL Binding Affinity of (S,R,S)-AHPC Derivatives
| Derivative | VHL Binding Affinity (Kd) | Measurement Method | Reference |
| (S,R,S)-AHPC (VH032) | 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [3] |
Note: Data for a wider range of (S,R,S)-AHPC derivatives with directly comparable binding affinities is limited in the public domain. The development of novel derivatives is an active area of research, with many structural variations being explored to enhance binding and pharmacokinetic properties.
Table 2: Performance of PROTACs Utilizing (S,R,S)-AHPC Derivatives
| PROTAC Name | (S,R,S)-AHPC Derivative Used | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | >90% | Castration-Resistant Prostate Cancer (CRPC) cells | [4][5] |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM | Not Specified | Ba/F3 cells | [6] |
| AHPC(Me)-C6-NH2 | (S,R,S)-AHPC-Me with C6 linker | FBXO22 | 77 nM | 99% | Jurkat cells | [7] |
| Jps016 (tfa) | (S,R,S)-AHPC derivative | HDAC1 | 0.55 ± 0.18 µM | 77% | HCT116 | [8][9] |
| Jps016 (tfa) | (S,R,S)-AHPC derivative | HDAC3 | 0.53 ± 0.13 µM | 66% | HCT116 | [8][9] |
| PROTAC 4 | (S,R,S)-AHPC derivative | HDAC1 | Sub-µM | ~100% | HCT116 | [8] |
| PROTAC 4 | (S,R,S)-AHPC derivative | HDAC2 | Sub-µM | ~100% | HCT116 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway and Experimental Workflow
The development and evaluation of (S,R,S)-AHPC-based PROTACs involve a systematic workflow to characterize their mechanism of action and degradation efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC) for VHL Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of (S,R,S)-AHPC derivatives to the VHL protein.
Materials:
-
Purified VHL protein (typically as a complex with Elongin B and C, VCB)
-
(S,R,S)-AHPC derivative of interest
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC cell and syringe
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the purified VCB protein against the ITC buffer extensively to ensure buffer matching.
-
Dissolve the (S,R,S)-AHPC derivative in the final dialysis buffer.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the VCB protein solution (e.g., 10-20 µM) into the ITC cell.
-
Load the (S,R,S)-AHPC derivative solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).
-
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PROTAC synthesized with the (S,R,S)-AHPC derivative
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) and assess its stability.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged VCB complex (e.g., His-tagged)
-
PROTAC of interest
-
Fluorescently labeled antibodies or reagents specific for the tags (e.g., terbium-labeled anti-His antibody and fluorescently labeled anti-GST antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Assay Setup:
-
In a microplate, add the purified target protein, VCB complex, and the PROTAC at various concentrations.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate the plate to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a compatible plate reader. An increase in the TR-FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).
-
The data can be used to determine the concentration range over which the ternary complex is optimally formed.
-
This guide provides a foundational comparison of (S,R,S)-AHPC derivatives and the necessary experimental framework for their evaluation. As the field of targeted protein degradation continues to expand, the development and characterization of novel VHL ligands will remain a critical aspect of designing next-generation PROTAC therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and selectivity of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the ubiquitin-proteasome system, these PROTACs offer a powerful modality for targeted protein degradation. This guide summarizes quantitative data on their performance, details the experimental protocols for assessing selectivity, and provides a comparative analysis with alternative PROTAC platforms.
Introduction to (S,R,S)-AHPC-based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC is a key chemical scaffold for potent and selective ligands of the VHL E3 ligase. PROTACs incorporating this scaffold induce the formation of a ternary complex between the POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity.
Quantitative Cross-Reactivity Data
The selectivity of (S,R,S)-AHPC-based PROTACs is typically assessed using unbiased quantitative proteomics, which measures the abundance of thousands of proteins in cells following PROTAC treatment. The following tables summarize the selectivity profiles of representative (S,R,S)-AHPC-based PROTACs from published studies.
Table 1: Selectivity Profile of ACBI1, a VHL-based PROTAC Targeting SMARCA2/4 and PBRM1 [1][2][3]
ACBI1 is a potent degrader of the SWI/SNF complex subunits SMARCA2, SMARCA4, and PBRM1. Global proteomics analysis in MV-4-11 cells treated with 333 nM ACBI1 for 8 hours demonstrated high selectivity with minimal off-target effects.[1][2]
| Protein | Gene Name | Log2 Fold Change (ACBI1 vs. DMSO) | p-value | On-target/Off-target |
| SMARCA2 | SMARCA2 | Significantly Negative | < 0.05 | On-target |
| SMARCA4 | SMARCA4 | Significantly Negative | < 0.05 | On-target |
| PBRM1 | PBRM1 | Significantly Negative | < 0.05 | On-target |
| Various | - | Not Significantly Changed | > 0.05 | Off-target |
Note: This table is a summary of the findings. In the actual experiment, over 6,500 proteins were quantified, with only the intended targets showing significant degradation.[3]
Table 2: Comparative Degradation Potency of VHL- and CRBN-based PROTACs Targeting BRD4 [4]
This table compares the degradation potency (DC50) of a series of (S,R,S)-AHPC-based PROTACs with varying linker lengths against a Cereblon (CRBN)-based PROTAC, all targeting the bromodomain and extra-terminal domain (BET) protein BRD4.
| Compound | E3 Ligase Recruiter | Linker (PEG units) | DC50 for BRD4 (nM) |
| 14a | VHL ((S,R,S)-AHPC) | 2 | > 1000 |
| 14b | VHL ((S,R,S)-AHPC) | 4 | > 1000 |
| 14c | VHL ((S,R,S)-AHPC) | 6 | 527 ± 111 |
| 14d | VHL ((S,R,S)-AHPC) | 8 | 158 ± 83 |
| 17b | CRBN (Pomalidomide) | - | 3 |
Note: This data highlights that while VHL-based PROTACs can achieve potent degradation, the choice of E3 ligase and linker optimization are critical factors influencing potency.
Table 3: Selectivity of a VHL-based PROTAC Targeting p38α [5]
A study on a VHL-based PROTAC for p38α, NR-11c, showed high selectivity for its intended target over the closely related p38β isoform, despite binding to both in vitro. This demonstrates that ternary complex formation and subsequent ubiquitination, not just binding affinity, drive selectivity.
| Protein | Degradation in Cells | Rationale |
| p38α | Yes | Forms a productive ternary complex with VHL leading to ubiquitination and degradation. |
| p38β | No | Binds to the PROTAC but does not form a stable ternary complex for efficient degradation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC cross-reactivity. The following are protocols for key experiments cited in the evaluation of (S,R,S)-AHPC-based PROTACs.
Quantitative Mass Spectrometry-based Proteomics
This is the gold standard for unbiasedly assessing the selectivity of a PROTAC across the entire proteome.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration around the DC50 and at a higher concentration to assess potential off-target effects. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Incubate for a predetermined time (e.g., 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a PROTAC with its intended target and potential off-targets in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations. Include a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to identify proteins that interact with the PROTAC-E3 ligase complex, providing insights into potential off-targets.
-
Cell Lysis:
-
Lyse cells treated with the PROTAC or vehicle control.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or a tagged version of the PROTAC.
-
Use protein A/G beads or magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
-
MS Analysis:
-
Digest the eluted proteins and analyze them by LC-MS/MS to identify the proteins that co-immunoprecipitated with the E3 ligase in the presence of the PROTAC.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of (S,R,S)-AHPC-based PROTAC-induced protein degradation.
References
In-Vivo Efficacy of (S,R,S)-AHPC-Based PROTACs: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. While specific in-vivo data for a PROTAC utilizing the precise (S,R,S)-AHPC linker are not extensively available in public literature, this document leverages data from well-characterized VHL-recruiting PROTACs targeting Mouse Double Minute 2 homolog (MDM2) and Bromodomain-containing protein 9 (BRD9). The principles, methodologies, and performance metrics detailed herein are directly applicable to the evaluation of PROTACs employing the (S,R,S)-AHPC VHL ligand.
Comparative Efficacy of MDM2-Targeting PROTACs
VHL-recruiting PROTACs designed to degrade MDM2 have shown significant promise in preclinical cancer models, particularly in p53-inactivated triple-negative breast cancer (TNBC). The degradation of MDM2 in these models leads to the activation of the p53 family member TAp73, inducing apoptosis.[1] This approach is contrasted with traditional small-molecule inhibitors of the MDM2-p53 interaction, such as Nutlin-3 (B1677040).
Quantitative In-Vivo Performance
| Compound Type | Target | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| VHL-recruiting PROTAC (YX-02-030) | MDM2 | Nude Mice (Xenograft) | MDA-MB-231, MDA-MB-436 (TNBC) | 50 mg/kg, daily, intraperitoneal (i.p.) for 14 days | Significant tumor regression and extended survival. | [1][2][3][4][5] |
| MDM2 Inhibitor (Nutlin-3a) | MDM2-p53 Interaction | Nude Mice (Xenograft) | U-2 OS (Osteosarcoma) | 25 mg/kg, daily, i.p. for 14 days | 85% inhibition of tumor growth. | [6] |
| MDM2 Inhibitor (Nutlin-3) | MDM2-p53 Interaction | CBy.Cg-Foxn1nu/J Mice (Xenograft) | UKF-NB-3rDOX20 (Neuroblastoma) | 200 mg/kg, twice daily, oral gavage for 3 weeks | Mean tumor volume of 772 mm³ vs 1661 mm³ in vehicle control. | [7][8] |
Comparative Efficacy of BRD9-Targeting PROTACs
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a key dependency in cancers like synovial sarcoma.[9] VHL-recruiting PROTACs, such as VZ185, and CRBN-recruiting PROTACs, like FHD-609, have been developed to target BRD9 for degradation.
Quantitative In-Vivo Performance
| Compound Type | Target | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| CRBN-recruiting PROTAC (FHD-609) | BRD9 | CDX Mouse Model | ASKA (Synovial Sarcoma) | 2.0 mg/kg, intravenous (i.v.) | Complete suppression of tumor growth over 30 days. | [9] |
| BRD9 Inhibitor (BI-9564) | BRD9 Bromodomain | AML Mouse Model | Not specified | 180 mg/kg | Median Tumor Growth Inhibition (TGI) of 52%. | [4] |
| VHL-recruiting PROTAC (VZ185) | BRD9/BRD7 | Not specified | Not specified | Not specified | Favorable in-vivo pharmacokinetic profile, suitable for in-vivo studies. | [10] |
Signaling Pathways and Mechanism of Action
The mechanism of action for these PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in-vivo PROTAC efficacy. Below are generalized protocols based on published studies.
Xenograft Mouse Model for Efficacy Studies
A typical workflow for evaluating in-vivo efficacy in a xenograft model is outlined below.
1. Cell Line and Culture:
-
Cell Lines: Human cancer cell lines relevant to the target protein's role in disease (e.g., MDA-MB-231 for MDM2 in TNBC, ASKA for BRD9 in synovial sarcoma).
-
Culture Conditions: Maintain cells in logarithmic growth phase in appropriate media and conditions before implantation.
2. Animal Model:
-
Strain: Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old, are used for xenograft studies.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Cell Preparation: Harvest and wash cells, then resuspend in a mixture of serum-free media and Matrigel.
-
Injection: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
4. Treatment Administration:
-
Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Formulation:
-
Oral (p.o.): A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For Nutlin-3, a vehicle of 2% Klucel and 0.2% Tween-80 has been used.[7]
-
Intraperitoneal (i.p.): A solution containing DMSO, PEG300, and saline is often used.
-
Intravenous (i.v.): Formulation depends on the specific PROTAC's properties.
-
-
Dosing: Administer the PROTAC or alternative compound according to the schedules determined in preliminary pharmacokinetic and tolerability studies.
5. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.
-
Survival: In long-term studies, monitor overall survival.
6. Endpoint Analysis:
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors, blood, and major organs.
-
Pharmacodynamic Analysis: Flash-freeze tumor samples for Western blot analysis to confirm target protein degradation or fix in formalin for immunohistochemistry (IHC).
-
Toxicity Assessment: Perform histological analysis of major organs to assess any treatment-related toxicities.
This guide provides a framework for understanding and comparing the in-vivo efficacy of (S,R,S)-AHPC-based VHL-recruiting PROTACs. The provided data and protocols, derived from representative studies, should aid researchers in the design and interpretation of their own preclinical experiments.
References
- 1. Targeted MDM2 Degradation Reveals a New Vulnerability for p53-Inactivated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacr.org [aacr.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antitumor activity of the selective MDM2 antagonist nutlin-3 against chemoresistant neuroblastoma with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
Quantitative Proteomics Reveals Target Degradation by (S,R,S)-AHPC PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC moiety for von Hippel-Lindau (VHL) E3 ligase recruitment. By harnessing the cell's natural protein disposal system, these heterobifunctional molecules offer a powerful strategy for targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets. This document summarizes key quantitative data, details experimental protocols for validation, and visualizes the underlying mechanisms and workflows.
Performance of (S,R,S)-AHPC-based PROTACs: A Data-Driven Comparison
Quantitative proteomics is the gold standard for validating on-target degradation and assessing the off-target effects of PROTACs.[1] The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).
Below, we present comparative data for (S,R,S)-AHPC-based PROTACs targeting various proteins of interest.
Comparison of (S,R,S)-AHPC-based PROTACs with Varying Linker Lengths for BRD4 Degradation
The linker connecting the target-binding ligand and the E3 ligase recruiter plays a critical role in PROTAC efficacy. The following table summarizes the degradation potency of VHL-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths targeting the Bromodomain-containing protein 4 (BRD4).
| Compound | Linker (n=PEG units) | DC50 (nM) for BRD4 Degradation |
| 14a | 2 | > 1000 |
| 14b | 4 | > 1000 |
| 14c | 6 | 527 ± 111 |
| 14d | 8 | 158 ± 83 |
Data adapted from a study on dual-targeting PROTACs designed to degrade both PLK1 and BET proteins.[1]
The data indicates that for the (S,R,S)-AHPC-based PROTACs, a longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers.[1]
Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation
The choice of E3 ligase recruiter is another crucial determinant of PROTAC performance. This table compares a VHL-recruiting (S,R,S)-AHPC-based PROTAC with a Cereblon (CRBN)-recruiting PROTAC.
| Compound | E3 Ligase Recruiter | DC50 (nM) for BRD4 Degradation | DC50 (nM) for PLK1 Degradation |
| 14d | VHL ((S,R,S)-AHPC) | 158 ± 83 | > 1000 |
| 17b | CRBN (Pomalidomide) | 3 | 3 |
Data adapted from a study on dual-targeting PROTACs designed to degrade both PLK1 and BET proteins.[1]
In this comparison, the CRBN-based PROTAC demonstrated significantly higher potency for both BRD4 and Polo-like kinase 1 (PLK1) degradation, highlighting the importance of optimizing the E3 ligase ligand.[1]
Degradation of FBXO22 by an (S,R,S)-AHPC-based PROTAC
This table presents the degradation potency and selectivity of an (S,R,S)-AHPC(Me)-C6-NH2 PROTAC targeting F-box only protein 22 (FBXO22).
| Compound | Target | DC50 (nM) | Dmax (%) | Selectivity |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | 77 | 99 | Highly selective |
Data from a study identifying the compound as a potent and selective FBXO22 degrader.[2]
Quantitative proteome-wide mass spectrometry in MOLT-4 cells treated with 1 μM of the compound for 5 hours showed that FBXO22 was the only protein efficiently degraded across the entire proteome.[2]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the key processes involved in PROTAC-mediated target degradation and its analysis.
Caption: Mechanism of (S,R,S)-AHPC PROTAC-mediated protein degradation.
Caption: A typical workflow for quantitative proteomics analysis of PROTACs.
Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are protocols for key experiments cited in the validation of (S,R,S)-AHPC PROTACs.
Quantitative Mass Spectrometry-Based Proteomics
This protocol outlines a typical workflow for identifying and quantifying protein degradation following PROTAC treatment.[1]
-
Cell Culture and PROTAC Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with the (S,R,S)-AHPC-based PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Digestion:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Take a standardized amount of protein from each sample and perform in-solution digestion using trypsin overnight at 37°C.
-
-
Peptide Labeling (e.g., Tandem Mass Tags - TMT):
-
Label the resulting peptides from each condition with a different isobaric TMT reagent.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Western Blotting for Target Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time course.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensity using software like ImageJ.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[2]
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the VHL E3 ligase complex in a reaction buffer.
-
Add the purified target protein (e.g., BRD4) and the PROTAC at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein.
-
Detect higher molecular weight bands corresponding to the polyubiquitinated protein.
-
References
A Comparative Analysis of Monovalent vs. Bivalent Proteolysis-Targeting Chimeras (PROTACs) Featuring (S,R,S)-AHPC
An Examination of Valency on Degradation Efficiency
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] A standard PROTAC architecture is bivalent, composed of two distinct ligands connected by a linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The (S,R,S)-AHPC moiety is a widely utilized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][4]
This guide compares the degradation efficiency of conventional bivalent PROTACs against degraders with different valencies. While the term "monovalent PROTAC" is a misnomer—as the bivalent nature is key to forming the ternary complex—the comparison can be framed by contrasting standard bivalent PROTACs with monovalent degraders (molecular glues) and, more directly, with multivalent PROTACs that enhance target binding through avidity.[5][6] Molecular glues are monovalent small molecules that induce or stabilize interactions between an E3 ligase and a target protein without the distinct ligand-linker-ligand structure.[3][7]
This analysis will focus on the experimentally supported comparison between bivalent and multivalent PROTACs, which provides a clear demonstration of how valency impacts the efficiency of targeted protein degradation.
The Bivalent PROTAC: Mechanism of Action
Bivalent PROTACs function by inducing proximity between the target protein and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[9] Polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade more target proteins.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. (S,R,S)-AHPC-Me 95% | 1948273-02-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethylformamide-(S,R,S)-AHPC: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Dimethylformamide-(S,R,S)-AHPC, with the understanding that the primary hazardous component dictating the disposal procedure is Dimethylformamide (DMF). Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Dimethylformamide (DMF) is a flammable liquid and vapor that is also recognized as a reproductive toxin and is harmful if inhaled or absorbed through the skin.[1][2][3][4] Therefore, waste containing this compound must be handled as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to DMF.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2] Avoid all sources of ignition, as DMF is flammable.[1][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a systematic procedure to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Any material, including solutions, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), that has come into contact with this compound must be considered hazardous waste.
-
The waste is classified as a flammable and toxic organic solvent waste.
2. Waste Segregation:
-
Proper segregation is crucial to prevent dangerous reactions.[6]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, halogens, or reducing agents.[5][7]
-
Keep acidic and basic waste streams separate.[6]
-
Aqueous solutions containing toxic chemicals should be disposed of through the hazardous waste management program and not down the drain.[8]
3. Waste Collection and Containment:
-
Collect liquid waste in a designated, compatible, and properly sealed hazardous waste container.[9][10] The container should be made of a material that will not react with the chemical.[10]
-
Containers must be in good condition, free from leaks or cracks, and have a secure screw cap.[6][9]
-
Do not fill waste containers beyond 95% capacity to allow for vapor expansion.[2]
-
Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled container.
4. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[6][9]
-
The label must include the full chemical name(s) of the contents (i.e., "this compound waste"), the associated hazards (e.g., Flammable, Toxic, Reproductive Toxin), and the accumulation start date.[2][6]
5. Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]
-
The SAA should be a secure location away from general laboratory traffic and potential ignition sources.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[9]
6. Disposal:
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[11]
-
Do not under any circumstances dispose of this compound waste down the sanitary sewer or in the regular trash.[9]
-
Follow your institution's procedures for requesting a waste pickup.[2]
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[9]
-
After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your institution's EHS department.[9]
Data Summary for Dimethylformamide (DMF)
| Property | Value | Source |
| Chemical Formula | HCON(CH₃)₂ | [3] |
| Molecular Weight | 73.10 g/mol | [3] |
| Appearance | Flammable liquid and vapor | [1][4][5] |
| Hazards | Harmful in contact with skin or if inhaled, Causes serious eye irritation, May damage fertility or the unborn child | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, Halogens, Halogenated compounds, Reducing agents | [5] |
Experimental Workflow for Disposal
Below is a diagram illustrating the proper disposal workflow for this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. rcilabscan.com [rcilabscan.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Dimethylformamide-(S,R,S)-AHPC
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Dimethylformamide (DMF) when used as a solvent for (S,R,S)-AHPC, a ligand involved in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment
Both Dimethylformamide and (S,R,S)-AHPC present distinct hazards that require careful management.
-
Dimethylformamide (DMF): A flammable liquid and vapor, DMF is harmful if inhaled or in contact with skin.[1][2][3] It can cause serious eye irritation and is suspected of damaging the unborn child.[1][2][3] DMF is readily absorbed through the skin and is a known reproductive toxin.[4] Chronic exposure can lead to liver and central nervous system damage.[4]
-
(S,R,S)-AHPC: This compound is a von Hippel-Lindau (VHL) E3 ligase ligand used in the development of PROTACs.[5][6][7] The monohydrochloride salt is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling Dimethylformamide-(S,R,S)-AHPC.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Material/Standard Specification | Important Considerations |
| Hands | Chemical Resistant Gloves | Butyl rubber or Tychem® BR/CSM/TK.[9][10] | Latex and nitrile gloves are NOT suitable as they do not provide adequate protection against DMF.[4] Gloves should be immediately removed and disposed of if contamination occurs, followed by hand washing. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide complete protection (EN 166 or equivalent).[10][11] A face shield should be used in conjunction with goggles.[12] | --- |
| Body | Chemical Resistant Lab Coat | Working clothes resistant to organic solvents.[10] | Long pants and closed-toed shoes are also required.[4][12] |
| Respiratory | Respirator with appropriate filter | Use in a chemical fume hood.[4][12] If exposure limits may be exceeded, a mask with an A-type filter (brown) or a positive-pressure supplied-air respirator is necessary.[10][11] | Improper use of respirators is dangerous.[9] Consult with your institution's safety officer for proper selection and fit-testing. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted within a certified chemical fume hood.[4][12]
Experimental Workflow
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[13]
-
Don all required PPE as specified in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated work area.
-
-
Handling:
-
Use explosion-proof equipment and non-sparking tools.[2][13]
-
Ground and bond all containers to prevent static discharge.[13]
-
Dispense the required volume of Dimethylformamide.
-
Carefully add the (S,R,S)-AHPC to the solvent.
-
Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Properly segregate and dispose of all waste materials as outlined in the disposal plan.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after completing the work.[4]
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Plan
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Liquid Waste (DMF, solutions containing (S,R,S)-AHPC, contaminated solvents) | Tightly sealed, compatible waste container | "Hazardous Waste," "Flammable," "Toxic," and list all chemical constituents. | Store in a designated, well-ventilated area away from ignition sources. Arrange for pickup by certified hazardous waste disposal personnel.[4] |
| Solid Waste (Contaminated gloves, pipette tips, absorbent materials) | Sealed, compatible waste container | "Hazardous Waste" and list all chemical contaminants. | --- |
| Empty Reagent Bottles | Original container | Deface original label. | Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste. Follow institutional guidelines for disposal of chemically contaminated glassware. |
Spill Response:
-
Small Spills (less than 1 liter, contained within the fume hood):
-
Large Spills (greater than 1 liter or outside of a fume hood):
By adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before beginning any work.
References
- 1. Mobile [my.chemius.net]
- 2. carlroth.com [carlroth.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. nj.gov [nj.gov]
- 10. Mobile [my.chemius.net]
- 11. rcilabscan.com [rcilabscan.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
